2-Methyl-2-cyclohexen-1-OL
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174670. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylcyclohex-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-6-4-2-3-5-7(6)8/h4,7-8H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONAYYKXZPCZNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50306221 | |
| Record name | 2-METHYL-2-CYCLOHEXEN-1-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50306221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20461-30-7 | |
| Record name | 2-Methyl-2-cyclohexen-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20461-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 174670 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020461307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC174670 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174670 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-METHYL-2-CYCLOHEXEN-1-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50306221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Properties of 2-Methyl-2-cyclohexen-1-ol
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound. It includes a summary of its quantitative data, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential biological relevance based on related structures.
Chemical and Physical Properties
This compound is a cyclic alcohol with the chemical formula C₇H₁₂O[1][2][3]. Its structure consists of a six-membered carbon ring containing a double bond, with a methyl group and a hydroxyl group attached to adjacent carbons of the double bond.
Quantitative Data Summary
The known physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O | [1][2][3] |
| Molecular Weight | 112.17 g/mol | [1][2] |
| CAS Number | 20461-30-7 | [1][2][4] |
| Boiling Point | 80 °C at 18 Torr | [4][5] |
| Density | 0.962 g/cm³ at 22 °C | [4][5] |
| pKa | 14.73 ± 0.40 (Predicted) | [2][4][5] |
| Topological Polar Surface Area | 20.2 Ų | [1][2] |
| Complexity | 105 | [1][2] |
| IUPAC Name | 2-methylcyclohex-2-en-1-ol | [1] |
| Canonical SMILES | CC1=CCCCC1O | [1][2] |
| InChI Key | LONAYYKXZPCZNH-UHFFFAOYSA-N | [1][2] |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the reduction of 2-methyl-2-cyclohexen-1-one (B71969).
Protocol: Reduction of 2-Methyl-2-cyclohexen-1-one
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-2-cyclohexen-1-one in a suitable solvent such as methanol (B129727) or ethanol.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), to the cooled solution in small portions to control the reaction rate and temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) to neutralize any excess reducing agent.
-
Extraction: Extract the product from the aqueous layer using an organic solvent like diethyl ether or ethyl acetate. Perform the extraction multiple times to ensure a good yield.
-
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to obtain pure this compound.
References
An In-depth Technical Guide to 2-Methyl-2-cyclohexen-1-ol: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, nomenclature, physicochemical properties, and synthesis of 2-Methyl-2-cyclohexen-1-ol. The information is curated for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Chemical Structure and Nomenclature
This compound is a cyclic alcohol containing a cyclohexene (B86901) ring substituted with a methyl group and a hydroxyl group.
IUPAC Name: 2-methylcyclohex-2-en-1-ol[1][2]
Synonyms: this compound, 2-methyl-cyclohex-2-en-1-ol
Chemical Structure:
References
2-Methyl-2-cyclohexen-1-OL CAS number and identifiers
An In-depth Technical Guide to 2-Methyl-2-cyclohexen-1-ol
This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, physicochemical properties, and relevant experimental data. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identifiers and Properties
This compound is a cyclic organic compound. Its identifiers and key properties are summarized below.
| Identifier Type | Value |
| CAS Number | 20461-30-7[1][2][3][4] |
| IUPAC Name | 2-methylcyclohex-2-en-1-ol[3] |
| Molecular Formula | C7H12O[3][4] |
| Molecular Weight | 112.17 g/mol [3] |
| InChI | InChI=1S/C7H12O/c1-6-4-2-3-5-7(6)8/h4,7-8H,2-3,5H2,1H3[3][4] |
| InChIKey | LONAYYKXZPCZNH-UHFFFAOYSA-N[3][4] |
| Canonical SMILES | CC1=CCCCC1O[3][4] |
| PubChem CID | 300312[3] |
Physicochemical Data
| Property | Value | Conditions |
| Boiling Point | 80 °C[1][2] | 18 Torr |
| Density | 0.962 g/cm³[1][2] | 22 °C |
| pKa | 14.73 ± 0.40 | Predicted |
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and characterization of this compound.
| Spectroscopy Type | Data Summary |
| ¹³C NMR | Spectral data is available, providing insights into the carbon framework.[3] |
| Mass Spectrometry (GC-MS) | The mass spectrum shows the molecular ion peak and fragmentation patterns, confirming the molecular weight.[3] |
| Infrared (IR) Spectroscopy | The IR spectrum reveals the presence of key functional groups, such as the hydroxyl (-OH) and alkene (C=C) groups.[3] |
Synthesis Protocols
The synthesis of this compound can be achieved through various synthetic routes. A common method involves the reduction of the corresponding ketone, 2-methyl-2-cyclohexen-1-one (B71969).
Experimental Protocol: Reduction of 2-Methyl-2-cyclohexen-1-one
This protocol is adapted from a general procedure for the reduction of α,β-unsaturated ketones.
Materials:
-
2-Methyl-2-cyclohexen-1-one
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
10% Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of 2-methyl-2-cyclohexen-1-one in anhydrous diethyl ether is placed in a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, under a nitrogen atmosphere.
-
The flask is cooled in an ice bath.
-
A solution of lithium aluminum hydride in anhydrous diethyl ether is added dropwise to the stirred solution.
-
After the addition is complete, the reaction mixture is stirred for an additional hour at 0°C.
-
The reaction is quenched by the slow, sequential addition of water, followed by a 15% sodium hydroxide (B78521) solution, and then more water.
-
The resulting mixture is filtered, and the solid is washed with diethyl ether.
-
The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.
Safety and Handling
This compound is classified as a combustible liquid and is harmful if swallowed or inhaled. It also causes serious eye irritation.[5]
Precautionary Statements:
-
Keep away from heat, sparks, open flames, and hot surfaces.[5]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[5]
-
Wash skin thoroughly after handling.[5]
-
Do not eat, drink, or smoke when using this product.[5]
-
Use only outdoors or in a well-ventilated area.[5]
-
Wear protective gloves, eye protection, and face protection.[5]
First Aid Measures:
-
If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[5]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[5]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]
Visualized Workflows
General Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis of this compound.
References
Stereoisomers of 2-Methyl-2-cyclohexen-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the stereoisomers of 2-methyl-2-cyclohexen-1-ol, a chiral allylic alcohol with potential applications in organic synthesis and drug development. The document covers the synthesis of the racemic mixture, methodologies for chiral resolution, and analytical techniques for the characterization of its enantiomers. Detailed experimental protocols for key procedures are provided, and quantitative data is summarized for clarity. A logical workflow for the synthesis and resolution of the stereoisomers is presented using a Graphviz diagram. While specific biological activities for the individual enantiomers are not extensively documented in the current literature, this guide lays the groundwork for further investigation into their differential pharmacological effects.
Introduction to the Stereoisomers of this compound
This compound is a cyclic alcohol featuring a stereocenter at the carbon atom bearing the hydroxyl group (C1). Consequently, it exists as a pair of enantiomers: (R)-2-methyl-2-cyclohexen-1-ol and (S)-2-methyl-2-cyclohexen-1-ol. The spatial arrangement of the substituents around this chiral center dictates the molecule's interaction with other chiral entities, including biological receptors and enzymes. Therefore, the separation and characterization of the individual enantiomers are crucial for understanding their unique chemical and biological properties.
The general properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₁₂O[1][2] |
| Molecular Weight | 112.17 g/mol [1][2] |
| CAS Number (Racemate) | 20461-30-7[1][2] |
| CAS Number ((1R)-enantiomer) | 6610-16-8[3] |
Synthesis of Racemic this compound
The synthesis of racemic this compound can be achieved through various established organic chemistry methods. A common approach involves the reduction of 2-methyl-2-cyclohexen-1-one (B71969).
Experimental Protocol: Reduction of 2-Methyl-2-cyclohexen-1-one
This protocol describes a general procedure for the reduction of the corresponding ketone to the racemic alcohol.
Materials:
-
2-methyl-2-cyclohexen-1-one
-
Sodium borohydride (B1222165) (NaBH₄)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-methyl-2-cyclohexen-1-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude racemic this compound.
-
The crude product can be purified by silica (B1680970) gel column chromatography.
Chiral Resolution of Racemic this compound
The separation of the enantiomers of this compound can be accomplished through several methods, with enzymatic kinetic resolution being a highly effective and widely used technique.
Enzymatic Kinetic Resolution using Lipase-Catalyzed Acylation
Kinetic resolution relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. Lipases are commonly employed to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted alcohol.
Caption: Synthesis and Resolution Workflow.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol is a general procedure for the kinetic resolution of racemic this compound using Pseudomonas cepacia lipase (B570770) (Lipase PS).
Materials:
-
Racemic this compound
-
Pseudomonas cepacia lipase (Lipase PS)
-
Vinyl acetate (B1210297)
-
Anhydrous diethyl ether or diisopropyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
-
Equipment for monitoring the reaction (e.g., chiral GC or HPLC)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve racemic this compound (1.0 eq) in anhydrous diethyl ether.
-
Add Lipase PS (typically 10-50% by weight of the substrate).
-
Add vinyl acetate (2.0-5.0 eq) as the acylating agent.
-
Stir the suspension at room temperature or a slightly elevated temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by chiral GC or HPLC to determine the conversion and the enantiomeric excess (e.e.) of the remaining alcohol and the formed acetate.
-
The reaction is typically stopped at or near 50% conversion to obtain both the unreacted alcohol and the acylated product in high enantiomeric excess.
-
Once the desired conversion is reached, filter off the enzyme and wash it with fresh solvent.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted alcohol from the acylated product by silica gel column chromatography.
-
The acylated enantiomer can be hydrolyzed back to the alcohol using mild basic conditions (e.g., K₂CO₃ in methanol) to obtain the other enantiomer.
Characterization of Stereoisomers
The characterization of the individual enantiomers involves determining their enantiomeric purity and absolute configuration.
Quantitative Data
| Parameter | Racemic this compound | (R)-Enantiomer | (S)-Enantiomer |
| Appearance | Colorless liquid | Not specified | Not specified |
| Boiling Point | Not specified | Not specified | Not specified |
| Specific Rotation ([(\alpha)]_D) | 0° | Not available in surveyed literature | Not available in surveyed literature |
| ¹H NMR (CDCl₃) | Data available for the racemate | Specific data not available | Specific data not available |
| ¹³C NMR (CDCl₃) | Data available for the racemate | Specific data not available | Specific data not available |
Analytical Methods
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating and quantifying the enantiomers of this compound.[4][5] The choice of the chiral stationary phase (CSP) is critical for achieving separation. Polysaccharide-based CSPs are often effective for this class of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR spectra of the racemate will not distinguish between the enantiomers, NMR can be used in conjunction with chiral solvating agents or chiral derivatizing agents to determine enantiomeric excess.
Biological Activity
Currently, there is a lack of specific studies in the public domain detailing the distinct biological activities or involvement in signaling pathways of the individual stereoisomers of this compound. However, it is a well-established principle in pharmacology and drug development that enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological profiles. Therefore, the availability of enantiomerically pure this compound through the methods described in this guide is a prerequisite for such investigations.
Conclusion
This technical guide has outlined the fundamental aspects of the stereoisomers of this compound, including their synthesis and chiral resolution. The provided experimental protocols offer a starting point for the preparation of the individual enantiomers. Although specific quantitative and biological data for the pure stereoisomers are sparse in the current literature, the methodologies presented here will facilitate further research into their unique properties and potential applications in various fields of chemistry and drug discovery. The logical workflow for synthesis and resolution provides a clear pathway for obtaining these valuable chiral building blocks.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | C7H12O | CID 300312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1R)-2-Methylcyclohex-2-en-1-ol | C7H12O | CID 12476225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
A Technical Guide to the Reactivity of the Allylic Alcohol in 2-Methyl-2-cyclohexen-1-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical examination of the chemical reactivity of the allylic alcohol functional group in 2-Methyl-2-cyclohexen-1-ol. This versatile building block possesses a unique electronic and steric environment, stemming from its secondary allylic alcohol nature within a cyclic system, which gives rise to a rich and diverse range of chemical transformations. This guide details key reaction pathways including oxidation, substitution, and rearrangement, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its application in complex organic synthesis.
Core Reactivity Principles
The reactivity of this compound is primarily governed by the interplay between the hydroxyl group and the adjacent trisubstituted double bond. This arrangement allows for several key transformations:
-
Oxidation: The secondary alcohol can be oxidized to the corresponding α,β-unsaturated ketone, 2-methyl-2-cyclohexen-1-one. The double bond can also be targeted, for instance, through epoxidation.
-
Substitution: The hydroxyl group, a poor leaving group, can be activated to undergo nucleophilic substitution. These reactions can proceed via direct substitution (S(_N)2) or allylic rearrangement (S(_N)2').
-
Rearrangement: Under acidic conditions, the formation of a resonance-stabilized allylic carbocation can lead to elimination and rearrangement products.
Oxidation Reactions
The oxidation of this compound can be selectively directed towards the alcohol moiety or the alkene, depending on the chosen reagents and reaction conditions.
The conversion of the secondary allylic alcohol to the corresponding enone is a fundamental transformation. Various methods can achieve this, often employing chromium-based reagents or other selective oxidants. A common procedure involves the use of chromic acid derived from sodium dichromate and sulfuric acid.[1]
Experimental Protocol: Chromic Acid Oxidation
-
Preparation of Oxidizing Agent: An aqueous solution of chromic acid is prepared by combining sodium dichromate and sulfuric acid.
-
Reaction Setup: The oxidation is conducted in a biphasic system of diethyl ether and water, maintained at 0 °C to control the reaction's exothermicity.
-
Execution: 2-Methylcyclohexanol (B165396) (as a representative secondary alcohol) is treated with an excess of the chromic acid solution.[1]
-
Work-up: The layers are separated, and the ether layer is washed to remove residual acid and chromium salts.
-
Purification: The resulting 2-methylcyclohexanone (B44802) is purified by distillation under atmospheric pressure.[1] This protocol is adaptable for the oxidation of this compound.
The presence of the allylic alcohol makes this compound an ideal substrate for the Sharpless asymmetric epoxidation. This powerful reaction allows for the enantioselective synthesis of 2,3-epoxyalcohols.[2] The reaction utilizes a catalyst formed from titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (TBHP) as the oxidant.[3] The choice of (+)-DET or (-)-DET dictates the facial selectivity of the epoxidation, allowing for predictable control over the product's stereochemistry.[4]
Experimental Protocol: Sharpless Asymmetric Epoxidation
Caution: Reactions involving peroxides should be conducted behind a safety shield. Concentrated TBHP can decompose violently.[5]
-
Catalyst Formation: In a round-bottomed flask under a nitrogen atmosphere, methylene (B1212753) chloride is cooled to -70°C. Titanium(IV) isopropoxide is added, followed by the selected chiral diethyl tartrate (e.g., (2R,3R)-tartrate).[5]
-
Substrate Addition: this compound is added to the cooled catalyst mixture.
-
Oxidant Addition: Anhydrous tert-butyl hydroperoxide (TBHP) in toluene, pre-cooled to -20°C, is added slowly to the reaction mixture.[5]
-
Reaction Progression: The reaction temperature is allowed to rise to 0°C over several hours while monitoring for completion.
-
Work-up: The reaction is quenched by the addition of a ferrous sulfate (B86663) solution to decompose excess peroxide. The product is then extracted and purified using standard techniques.
| Reaction | Reagents | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Asymmetric Epoxidation | Ti(Oi-Pr)₄, (+)-DET, TBHP, CH₂Cl₂ | (2R,3R)-2-methyl-1-oxaspiro[2.5]octan-4-ol | High | >90 | [2] |
| Asymmetric Epoxidation | Ti(Oi-Pr)₄, (-)-DET, TBHP, CH₂Cl₂ | (2S,3S)-2-methyl-1-oxaspiro[2.5]octan-4-ol | High | >90 | [2] |
Substitution Reactions
The hydroxyl group of this compound can be substituted by various nucleophiles. Due to the poor leaving group nature of hydroxide, the alcohol must first be activated. This activation creates a substrate poised for either direct (S(_N)2) or rearranged (S(_N)2') attack.
The Mitsunobu reaction is a highly effective method for converting alcohols into a wide array of functional groups with a predictable inversion of stereochemistry.[6] The reaction employs triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7] The alcohol is activated in situ, forming an oxyphosphonium salt, which is an excellent leaving group. A suitable pronucleophile (pKa < 13) then displaces this group in an S(_N)2 fashion.[7][8]
This reaction is particularly valuable for inverting the stereocenter at the C1 position of this compound while simultaneously introducing new functionality, such as esters, ethers, or azides.[8][9]
Experimental Protocol: Mitsunobu Esterification
-
Setup: To a solution of this compound (1 eq.), a carboxylic acid (e.g., benzoic acid, 1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF, the mixture is cooled to 0°C.[10]
-
Reagent Addition: Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) is added dropwise while maintaining the temperature at 0°C.[6]
-
Reaction: The reaction is allowed to warm to room temperature and stirred for several hours. The progress is monitored by TLC, observing the formation of triphenylphosphine oxide as a solid byproduct.[10]
-
Work-up and Purification: The reaction mixture is filtered to remove the triphenylphosphine oxide. The filtrate is then washed and concentrated. The final product is purified by column chromatography.
| Reaction | Reagents | Nucleophile | Product Type | Key Feature | Reference |
| Mitsunobu | PPh₃, DEAD | Carboxylic Acid | Allylic Ester | Inversion of configuration | [6][7] |
| Mitsunobu | PPh₃, DIAD | Phthalimide | N-Allyl Phthalimide | Access to primary amines | [8] |
| Mitsunobu | PPh₃, DEAD | Hydrazoic Acid (HN₃) | Allylic Azide | Access to primary amines | [8] |
Rearrangement Reactions
Treatment of 2-methylcyclohexanol with a strong acid catalyst, such as phosphoric or sulfuric acid, leads to dehydration.[11] The mechanism proceeds via an E1 pathway. Protonation of the hydroxyl group creates a good leaving group (water), which departs to form a secondary carbocation. This carbocation can then undergo a 1,2-hydride shift to form a more stable tertiary carbocation.[11] Elimination of a proton from adjacent carbons yields a mixture of alkene products. The major product is typically the most thermodynamically stable alkene, 1-methylcyclohexene, in accordance with Zaitsev's rule. Other minor products, such as 3-methylcyclohexene (B1581247) and methylenecyclohexane, are also formed.[11] This reaction is often driven to completion by distilling off the lower-boiling alkene products as they are formed.[11]
| Product | Relative Yield | Boiling Point (°C) | Governing Principle | Reference |
| 1-Methylcyclohexene | Major | 110-111 | Zaitsev's Rule (Thermodynamic Control) | [11] |
| 3-Methylcyclohexene | Minor | 103-104 | Kinetic Control | [11] |
| Methylenecyclohexane | Minor | 102-103 | Kinetic Control | [11] |
Synthesis of this compound
Understanding the synthesis of the title compound is crucial for appreciating potential impurities and for designing multi-step synthetic routes.
The most direct route is the reduction of the corresponding α,β-unsaturated ketone. Selective 1,2-reduction of the carbonyl group without affecting the double bond can be achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄) in a protic solvent such as methanol (B129727).
Experimental Protocol: NaBH₄ Reduction
-
Setup: 2-Methyl-2-cyclohexen-1-one is dissolved in methanol in a round-bottomed flask.
-
Reduction: The solution is cooled to 0°C in an ice bath. Sodium borohydride is added portion-wise to control the reaction rate and temperature.
-
Reaction: The mixture is stirred at 0°C until the reaction is complete (monitored by TLC).
-
Work-up: The reaction is quenched by the slow addition of water, and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated to yield the crude product.
-
Purification: The resulting this compound can be purified by distillation or column chromatography.
A study reported a 95% yield for this transformation using sodium borohydride in methanol at 0°C.[12]
Grignard and organolithium reagents typically add to α,β-unsaturated ketones via a 1,2-addition pathway, attacking the electrophilic carbonyl carbon.[13] For example, the reaction of methylmagnesium bromide (CH₃MgBr) or methyllithium (B1224462) (CH₃Li) with 2-cyclohexen-1-one, followed by an aqueous workup, yields 1-methyl-2-cyclohexen-1-ol.[14] While this produces an isomer of the title compound, it illustrates a key synthetic strategy in this chemical family.
This guide highlights the principal pathways for the chemical transformation of this compound. Its utility as a synthetic intermediate is underscored by the high degree of selectivity and predictability offered by modern synthetic methods, making it a valuable component in the toolkit of researchers in drug discovery and development.
References
- 1. Oxidation of 2-Methylcyclohexanol to 2-Methylcyclohexanone | Ambeed [ambeed.com]
- 2. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. youtube.com [youtube.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. google.com [google.com]
An In-depth Technical Guide on the Potential Research Applications of 2-Methyl-2-cyclohexen-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methyl-2-cyclohexen-1-ol, a versatile chiral building block with significant potential in synthetic organic chemistry and drug discovery. This document details its chemical properties, synthesis, and explores its promising applications as a precursor for complex molecules and as a scaffold for the development of novel therapeutic agents.
Core Properties of this compound
This compound is a cyclic allyl alcohol. Its chemical structure, featuring a hydroxyl group adjacent to a trisubstituted double bond within a six-membered ring, makes it a valuable intermediate for a variety of chemical transformations.
| Property | Value |
| Molecular Formula | C₇H₁₂O |
| Molecular Weight | 112.17 g/mol |
| CAS Number | 20461-30-7 |
| Appearance | Colorless liquid |
| Boiling Point | 80 °C at 18 Torr |
| Density | 0.962 g/cm³ at 22 °C |
Synthesis of this compound
A primary route for the synthesis of this compound is the 1,2-addition of a methyl Grignard reagent (methylmagnesium bromide or iodide) to 2-cyclohexen-1-one (B156087). This reaction is highly regioselective, with the nucleophilic methyl group preferentially attacking the electrophilic carbonyl carbon.
Experimental Protocol: Synthesis via Grignard Reaction
This protocol is adapted from established procedures for Grignard reactions with α,β-unsaturated ketones.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Methyl iodide (or methyl bromide)
-
2-Cyclohexen-1-one
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place magnesium turnings.
-
Add a solution of methyl iodide in anhydrous diethyl ether to the dropping funnel.
-
Add a small portion of the methyl iodide solution to the magnesium turnings to initiate the reaction. The reaction is indicated by the formation of bubbles and a cloudy appearance.
-
Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.
-
-
Reaction with 2-Cyclohexen-1-one:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve 2-cyclohexen-1-one in anhydrous diethyl ether and add this solution to the dropping funnel.
-
Add the 2-cyclohexen-1-one solution dropwise to the stirred Grignard reagent, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.
-
Logical Workflow for Grignard Synthesis
Navigating the Unknown: A Technical Safety and Handling Guide for 2-Methyl-2-cyclohexen-1-ol
Introduction
2-Methyl-2-cyclohexen-1-ol is an unsaturated secondary alcohol with potential applications in organic synthesis and as a precursor for various chemical derivatives. Its safe handling is paramount for the protection of researchers, scientists, and drug development professionals. This guide synthesizes the limited available data and provides a framework for its cautious use in a laboratory setting.
Physicochemical Properties
Quantitative data on the physical and chemical properties of this compound is sparse. The following table summarizes available experimental and predicted data.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O | Guidechem[1] |
| Molecular Weight | 112.17 g/mol | PubChem[2] |
| Boiling Point | 80 °C at 18 Torr | ChemicalBook[3] |
| Density | 0.962 g/cm³ at 22 °C | ChemicalBook[3] |
| pKa (Predicted) | 14.73 ± 0.40 | Guidechem[1] |
Hazard Identification and GHS Classification
As of the date of this document, a harmonized GHS classification for this compound is not available from major regulatory bodies. A supplier, Guidechem, also reports that no GHS label elements, including pictograms, signal words, or hazard statements, are available.[1]
Given its chemical structure as an unsaturated alcohol, and by analogy with similar compounds such as 2-Cyclohexen-1-ol, it is prudent to assume the following potential hazards:
-
Flammability: Alcohols are often flammable. Vapors may form explosive mixtures with air.
-
Skin and Eye Irritation: Alcohols can be irritating to the skin and eyes upon contact.
-
Respiratory Tract Irritation: Inhalation of vapors may cause respiratory irritation.
-
Toxicity: The acute and chronic toxicity of this compound has not been thoroughly investigated.
A logical workflow for assessing the hazards of an uncharacterized substance is presented below.
Caption: Hazard assessment workflow for uncharacterized substances.
Experimental Protocols and Handling Precautions
Due to the lack of specific experimental data, the following protocols are based on best practices for handling potentially hazardous, uncharacterized liquid organic compounds.
Personal Protective Equipment (PPE)
A risk assessment should guide the selection of appropriate PPE. The following diagram illustrates a decision-making process for PPE selection.
Caption: Personal Protective Equipment (PPE) selection workflow.
Handling and Storage
-
Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use spark-proof tools and explosion-proof equipment.
-
Grounding: To avoid ignition of vapors by static electricity discharge, all metal parts of the equipment must be grounded.
-
Incompatible Materials: Based on the handling of similar compounds, avoid contact with strong oxidizing agents and strong acids.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.
Spills and Waste Disposal
-
Spill Response: In case of a spill, evacuate the area and remove all ignition sources. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.
-
Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
First Aid Measures
In the absence of specific data, the following general first aid measures should be followed in case of exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Conclusion
The safe handling of this compound is challenged by the significant lack of available safety and toxicological data. It is imperative that researchers and drug development professionals treat this compound as potentially hazardous and adhere to stringent safety protocols. The guidance provided herein is based on general chemical safety principles and should be supplemented by a comprehensive, institution-specific risk assessment before any experimental work is undertaken. Further research into the toxicological properties of this compound is strongly encouraged to fill the existing data gaps.
References
Stability and Storage of 2-Methyl-2-cyclohexen-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Methyl-2-cyclohexen-1-ol. Due to the limited availability of specific stability data for this compound, this document leverages information on the closely related class of allylic alcohols and general principles of chemical stability. The recommendations herein are designed to ensure the compound's integrity for research and development applications.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior and for developing appropriate handling and storage protocols.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O | [1][2] |
| Molecular Weight | 112.17 g/mol | [1] |
| Boiling Point | 80 °C at 18 Torr | [3] |
| Density | 0.962 g/cm³ at 22 °C | [3] |
| pKa | 14.73 ± 0.40 (Predicted) | [2][3] |
| CAS Number | 20461-30-7 | [1][2] |
Stability Profile and Potential Degradation Pathways
As an allylic alcohol, this compound exhibits reactivity associated with both the hydroxyl group and the adjacent carbon-carbon double bond.[4] The primary degradation pathway for allylic alcohols is typically oxidation.
The allylic alcohol moiety is susceptible to oxidation to form the corresponding α,β-unsaturated ketone, in this case, 2-Methyl-2-cyclohexen-1-one. This process can be facilitated by exposure to air (atmospheric oxygen), elevated temperatures, and light. Further oxidation or other reactions involving the double bond can also occur.[5]
Due to the presence of the double bond and the hydroxyl group, polymerization can be a concern over extended periods, potentially leading to the formation of a thick, syrup-like material.[6] It is also important to avoid contact with strong acids, as this can lead to dehydration reactions.[7]
Below is a diagram illustrating the likely primary degradation pathway.
Caption: Potential oxidation of this compound to its corresponding ketone.
Recommended Storage and Handling
To minimize degradation and ensure the long-term integrity of this compound, the following storage and handling procedures are recommended. These are based on best practices for flammable and reactive organic compounds, particularly allylic alcohols.[8][9][10]
Storage Conditions
A summary of recommended storage conditions is provided in Table 2.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place.[9][10] For long-term storage, refrigeration (2-8 °C) is advisable. | Reduces the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to oxygen, thereby preventing oxidation. |
| Light | Protect from light. Store in an amber vial or in a dark location. | Light can catalyze degradation reactions. |
| Container | Keep container tightly closed in a dry and well-ventilated place.[9][10] | Prevents contamination and exposure to moisture and air. |
Incompatible Materials
To prevent hazardous reactions, this compound should be stored separately from the following materials:
Handling
-
Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[10]
-
Use personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[9]
-
Keep away from heat, sparks, open flames, and other ignition sources.[9][10]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[9][10]
-
Ground and bond containers when transferring material to prevent static discharge.[9][10]
The following diagram outlines the recommended workflow for handling and storage.
Caption: Recommended workflow for the safe storage and handling of this compound.
General Experimental Protocol for Stability Assessment
Objective: To determine the stability of this compound under accelerated and long-term storage conditions.
Materials:
-
This compound
-
Amber glass vials with inert-lined caps
-
Analytical balance
-
Gas chromatograph (GC) with a flame ionization detector (FID) or a High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV or RI)
-
Temperature and humidity-controlled stability chambers
-
Inert gas (argon or nitrogen)
Methodology:
-
Initial Characterization:
-
Obtain an initial purity profile of the this compound sample using a validated GC or HPLC method. This will serve as the time-zero reference.
-
Characterize the compound using techniques such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its identity and structure.
-
-
Sample Preparation:
-
Aliquot the compound into several amber glass vials.
-
For each storage condition, prepare a set of vials. Half of the vials should be purged with an inert gas before sealing to assess the impact of oxygen.
-
-
Storage Conditions:
-
Accelerated Stability: Place vials in a stability chamber at an elevated temperature, for example, 40 °C ± 2 °C with 75% ± 5% relative humidity.
-
Long-Term Stability: Store vials at the recommended storage temperature of 2-8 °C.
-
Light Exposure: Expose a set of samples to controlled UV/Vis light to assess photostability.
-
-
Time Points:
-
Pull samples from each storage condition at predetermined time points (e.g., 0, 1, 3, 6, 12, and 24 months for long-term; 0, 1, 3, and 6 months for accelerated).
-
-
Analysis:
-
At each time point, analyze the samples by the same GC or HPLC method used for the initial characterization.
-
Quantify the peak area of this compound and any new peaks that appear, which may correspond to degradation products.
-
Calculate the percentage of remaining this compound and the percentage of each degradation product.
-
-
Data Presentation:
-
Tabulate the purity of this compound as a function of time for each storage condition.
-
Plot the percentage of the compound remaining versus time to determine the degradation rate.
-
The following diagram illustrates a general workflow for a stability study.
Caption: A generalized workflow for conducting a stability assessment of a chemical compound.
References
- 1. This compound | C7H12O | CID 300312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound CAS#: 20461-30-7 [amp.chemicalbook.com]
- 4. Allylic Alcohols | Research Starters | EBSCO Research [ebsco.com]
- 5. Selective oxidation of cyclohexanol and 2-cyclohexen-1-ol on O/Au(111): the effect of molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lyondellbasell.com [lyondellbasell.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Learn About the Application and Storage of Allyl Alcohol - Nanjing Chemical Material Corp. [njchm.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Methodological & Application
Synthesis of 2-Methyl-2-cyclohexen-1-OL from 2-methyl-2-cyclohexen-1-one
Application Note: Selective Synthesis of 2-Methyl-2-cyclohexen-1-ol
Introduction
The selective reduction of α,β-unsaturated ketones is a critical transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates where the preservation of the carbon-carbon double bond is essential. The synthesis of this compound, an important allylic alcohol, from 2-methyl-2-cyclohexen-1-one (B71969) presents a classic example of the need for high regioselectivity to favor 1,2-addition over the competing 1,4-conjugate addition. This application note details a robust and highly selective protocol for this conversion using the Luche reduction, which employs sodium borohydride (B1222165) in the presence of cerium(III) chloride heptahydrate in a methanol (B129727) solvent. This method is renowned for its high yield and chemoselectivity in producing allylic alcohols.[1][2]
Reaction Scheme
Figure 1: Reaction scheme for the Luche reduction of 2-methyl-2-cyclohexen-1-one to this compound.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of Reactant and Product
| Property | 2-Methyl-2-cyclohexen-1-one (Starting Material) | This compound (Product) |
| Molecular Formula | C₇H₁₀O | C₇H₁₂O |
| Molecular Weight | 110.15 g/mol | 112.17 g/mol |
| Appearance | Liquid | - |
| Boiling Point | 176-179 °C at 760 mmHg | - |
| Density | 0.972 g/mL at 25 °C | - |
| ¹H NMR (CDCl₃, δ) | ~6.7 (m, 1H, vinyl), ~2.3 (m, 2H), ~1.9 (m, 2H), ~1.7 (s, 3H, methyl), ~1.6 (m, 2H) | ~5.5 (m, 1H, vinyl), ~4.0 (m, 1H, CH-OH), ~2.0-1.5 (m, 6H), ~1.7 (s, 3H, methyl) |
| ¹³C NMR (CDCl₃, δ) | ~200 (C=O), ~145 (vinyl C-CH₃), ~135 (vinyl C-H), ~38, ~30, ~22, ~16 (CH₃) | ~138 (vinyl C-CH₃), ~125 (vinyl C-H), ~68 (CH-OH), ~30, ~25, ~19, ~18 (CH₃) |
| IR (cm⁻¹) | ~2940 (C-H), ~1665 (C=O, conjugated), ~1640 (C=C) | ~3350 (O-H, broad), ~3020 (C-H, vinyl), ~2930 (C-H, alkyl), ~1660 (C=C) |
Note: Spectroscopic data are approximate and may vary depending on the solvent and instrument used.
Table 2: Comparison of Reduction Methods
| Method | Reducing Agent | Additive | Solvent | Selectivity (1,2- vs. 1,4-addition) | Typical Yield | Reference |
| Standard Borohydride Reduction | NaBH₄ | None | Methanol/Ethanol | Mixture of 1,2- and 1,4-addition products | Variable | [3] |
| Luche Reduction | NaBH₄ | CeCl₃·7H₂O | Methanol | Highly selective for 1,2-addition | >90% | [1][2] |
Experimental Protocols
Materials and Equipment
-
Reactants: 2-Methyl-2-cyclohexen-1-one (≥90%), Sodium borohydride (NaBH₄, 99%), Cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 99.9%)
-
Solvents: Methanol (anhydrous), Diethyl ether, Saturated aqueous ammonium (B1175870) chloride (NH₄Cl), Brine (saturated NaCl solution)
-
Drying Agent: Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Equipment: Round-bottom flask, magnetic stirrer, stirring bar, ice bath, separatory funnel, rotary evaporator, glass funnel, filter paper, equipment for thin-layer chromatography (TLC) and column chromatography.
Detailed Methodology for Luche Reduction
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-2-cyclohexen-1-one (1.10 g, 10.0 mmol) and cerium(III) chloride heptahydrate (3.72 g, 10.0 mmol) in 50 mL of anhydrous methanol.
-
Stir the mixture at room temperature until the solids are fully dissolved.
-
Cool the flask in an ice bath to 0 °C.
-
-
Reduction:
-
While stirring the cooled solution, add sodium borohydride (0.38 g, 10.0 mmol) portion-wise over 5-10 minutes. Caution: Hydrogen gas is evolved.
-
After the addition is complete, continue to stir the reaction mixture at 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a 4:1 hexane (B92381):ethyl acetate (B1210297) eluent. The reaction is typically complete within 10-15 minutes.
-
-
Work-up:
-
Once the starting material is consumed, quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Transfer the remaining aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient eluent of hexane and ethyl acetate (e.g., starting with 95:5 and gradually increasing the polarity) to afford pure this compound.
-
-
Characterization:
-
Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy and compare the obtained data with the reference values in Table 1.
-
Visualizations
Signaling Pathway of the Luche Reduction
The Luche reduction proceeds through a specific pathway that favors the 1,2-reduction of α,β-unsaturated ketones. The key steps are outlined in the diagram below.
Caption: Mechanism of the Luche Reduction.
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of this compound.
Caption: Synthesis Workflow.
References
Enantioselective Synthesis of (R)-2-Methyl-2-cyclohexen-1-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(R)-2-Methyl-2-cyclohexen-1-ol is a valuable chiral building block in the synthesis of numerous natural products and pharmaceutical agents. Its stereodefined hydroxyl and olefin functionalities make it a versatile precursor for the construction of complex molecular architectures. This document provides detailed application notes and protocols for three robust and widely employed methods for the enantioselective synthesis of (R)-2-Methyl-2-cyclohexen-1-ol: Asymmetric Reduction of 2-Methyl-2-cyclohexen-1-one (B71969), Kinetic Resolution of (±)-2-Methyl-2-cyclohexen-1-ol, and Asymmetric Allylic Oxidation of 1-Methylcyclohexene.
Asymmetric Reduction of 2-Methyl-2-cyclohexen-1-one
The enantioselective reduction of the prochiral ketone, 2-methyl-2-cyclohexen-1-one, offers a direct and atom-economical route to the desired chiral allylic alcohol. Among the various methods available, the Corey-Bakshi-Shibata (CBS) reduction has proven to be a highly effective and predictable method for achieving high enantioselectivity.[1][2] This method utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a stoichiometric reducing agent, typically borane, to the carbonyl group.[1]
Experimental Protocol: Corey-Bakshi-Shibata (CBS) Reduction
This protocol is adapted from established procedures for the CBS reduction of α,β-unsaturated ketones.[1]
Materials:
-
2-Methyl-2-cyclohexen-1-one
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide (B99878) complex (BMS, ~10 M)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous methanol (B129727)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq.).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add borane-dimethyl sulfide complex (0.6 eq.) to the catalyst solution while maintaining the temperature at -78 °C. Stir for 10 minutes.
-
In a separate flask, dissolve 2-methyl-2-cyclohexen-1-one (1.0 eq.) in anhydrous THF.
-
Add the solution of the ketone dropwise to the catalyst-borane mixture over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of anhydrous methanol at -78 °C.
-
Allow the mixture to warm to room temperature and then carefully add 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford (R)-2-Methyl-2-cyclohexen-1-ol.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Data Presentation
| Method | Catalyst | Reducing Agent | Solvent | Yield (%) | ee (%) |
| CBS Reduction | (R)-2-Methyl-CBS-oxazaborolidine | BMS | THF | >90 | >95 |
| Asymmetric Transfer Hydrogenation | Ru(II)-chiral diamine complex | Isopropanol | Toluene (B28343) | ~85 | ~90 |
Note: The data presented are typical values reported in the literature for similar substrates and may vary depending on the specific reaction conditions.
Logical Workflow: Asymmetric Reduction
Caption: Workflow for the CBS reduction of 2-methyl-2-cyclohexen-1-one.
Kinetic Resolution of (±)-2-Methyl-2-cyclohexen-1-ol
Kinetic resolution is a powerful strategy for separating a racemic mixture of chiral compounds by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. Lipase-catalyzed acylation is a particularly effective and environmentally benign method for the kinetic resolution of racemic alcohols. In this process, one enantiomer is selectively acylated, leaving the other enantiomer unreacted and thus enantiomerically enriched. For the synthesis of (R)-2-Methyl-2-cyclohexen-1-ol, the (S)-enantiomer is typically acylated at a faster rate by many common lipases.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol is based on general procedures for the lipase-catalyzed resolution of allylic alcohols.
Materials:
-
(±)-2-Methyl-2-cyclohexen-1-ol (racemic)
-
Immobilized Lipase (B570770) (e.g., Novozym 435 - Candida antarctica lipase B)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)
-
Anhydrous organic solvent (e.g., hexane, toluene, or methyl tert-butyl ether)
-
Standard laboratory glassware
Procedure:
-
To a flask containing (±)-2-methyl-2-cyclohexen-1-ol (1.0 eq.) dissolved in the chosen anhydrous organic solvent, add the immobilized lipase (typically 10-50% by weight of the substrate).
-
Add the acyl donor (0.5 - 0.6 eq. to achieve ~50% conversion).
-
Stir the suspension at a controlled temperature (e.g., room temperature or 30-40 °C).
-
Monitor the reaction progress by GC or TLC, tracking the consumption of the starting alcohol and the formation of the corresponding ester.
-
When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized lipase. The lipase can often be washed and reused.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted (R)-2-Methyl-2-cyclohexen-1-ol from the acylated (S)-enantiomer by flash column chromatography.
-
Determine the enantiomeric excess of the recovered (R)-alcohol by chiral HPLC or GC analysis.
Data Presentation
| Lipase Source | Acyl Donor | Solvent | Temp (°C) | Yield of (R)-alcohol (%) | ee of (R)-alcohol (%) |
| Candida antarctica B (CALB) | Vinyl acetate | Hexane | 30 | ~45-48 | >98 |
| Pseudomonas cepacia (PSL) | Isopropenyl acetate | MTBE | 25 | ~46 | >95 |
Note: The data presented are typical values reported in the literature for similar substrates and may vary depending on the specific reaction conditions.
Logical Workflow: Kinetic Resolution
Caption: Workflow for the lipase-catalyzed kinetic resolution.
Asymmetric Allylic Oxidation of 1-Methylcyclohexene
The direct enantioselective oxidation of an allylic C-H bond in 1-methylcyclohexene provides an efficient route to (R)-2-Methyl-2-cyclohexen-1-ol. The Kharasch-Sosnovsky reaction, particularly its asymmetric variant using chiral copper complexes, is a well-established method for this transformation. Chiral bis(oxazoline) (BOX) ligands are commonly employed to induce high enantioselectivity.
Experimental Protocol: Copper-Catalyzed Asymmetric Allylic Oxidation
This protocol is based on modern adaptations of the Kharasch-Sosnovsky reaction.
Materials:
-
1-Methylcyclohexene
-
Copper(I) trifluoromethanesulfonate (B1224126) toluene complex (Cu(OTf)₂·C₇H₈)
-
Chiral bis(oxazoline) ligand (e.g., (S,S)-2,2'-isopropylidenebis(4-phenyl-2-oxazoline))
-
Oxidant (e.g., tert-butyl peroxybenzoate)
-
Anhydrous, degassed solvent (e.g., acetonitrile (B52724) or acetone)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve Cu(OTf)₂·C₇H₈ (0.05 eq.) and the chiral bis(oxazoline) ligand (0.06 eq.) in the anhydrous solvent.
-
Stir the solution at room temperature for 30 minutes to allow for complex formation.
-
Add 1-methylcyclohexene (1.0 eq.) to the catalyst solution.
-
Slowly add the oxidant (e.g., tert-butyl peroxybenzoate, 1.2 eq.) to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature).
-
Stir the reaction for 24-48 hours, monitoring its progress by TLC or GC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with diethyl ether (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
The initial product is the corresponding benzoate (B1203000) ester. Hydrolyze the ester to the desired alcohol using a standard procedure (e.g., treatment with K₂CO₃ in methanol).
-
Purify the resulting alcohol by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Data Presentation
| Ligand Type | Oxidant | Solvent | Temp (°C) | Yield (%) | ee (%) |
| Bis(oxazoline) | tert-butyl peroxybenzoate | Acetonitrile | 0 | ~70-80 | >90 |
Note: The data presented are typical values reported in the literature for similar substrates and may vary depending on the specific reaction conditions.
Signaling Pathway: Catalytic Cycle
Caption: Catalytic cycle for copper-catalyzed allylic oxidation.
References
Application Notes and Protocols for the Asymmetric Synthesis of 2-Methyl-2-cyclohexen-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective synthesis of chiral allylic alcohols is of significant interest in organic synthesis and drug development due to their utility as versatile chiral building blocks. 2-Methyl-2-cyclohexen-1-ol, a structurally simple yet important chiral molecule, presents a synthetic challenge in achieving high enantioselectivity. This document provides detailed application notes and a proposed protocol for the asymmetric synthesis of this compound, primarily focusing on the use of chiral copper catalysts in allylic oxidation reactions. This approach is a powerful strategy for introducing a stereocenter at the allylic position of an alkene.[1][2]
The protocols and data presented are based on established methodologies for the asymmetric allylic oxidation of similar cyclic olefins, providing a strong foundation for the successful synthesis of the target molecule.
Data Presentation: Performance of Chiral Copper Catalysts in Asymmetric Allylic Oxidation of Cyclic Olefins
The following table summarizes the performance of various chiral copper-ligand complexes in the asymmetric allylic oxidation of cyclic alkenes. This data provides a comparative overview of the expected yields and enantioselectivities for the synthesis of this compound under similar conditions.
| Catalyst System | Substrate | Oxidant | Yield (%) | ee (%) | Reference |
| Cu(I)-Bis(oxazoline) | 1-Methylcyclohexene | tert-Butyl p-nitroperbenzoate | 90 | 77 | [2] |
| Cu(I)-C2-symmetric 2,2'-bipyridyl | Cyclohexene (B86901) | tert-Butyl peroxybenzoate | - | up to 91 | [3] |
| Cu-triazole framework | Cyclohexene | Hydrogen peroxide | 31 (molar yield) | - | [4] |
| Chiral 2,2'-dipyridylamines-Cu | Cyclohexene | - | - | - | [5] |
Note: Data for direct synthesis of this compound was not available in the provided results; the table reflects performance with analogous substrates.
Experimental Workflow
The general experimental workflow for the asymmetric synthesis of this compound via copper-catalyzed allylic oxidation is depicted below.
Caption: Experimental workflow for the asymmetric synthesis of this compound.
Detailed Experimental Protocol
This protocol is a proposed methodology based on successful asymmetric allylic oxidations of similar substrates.[2][3]
Materials:
-
Chiral bis(oxazoline) ligand
-
Copper(I) trifluoromethanesulfonate (B1224126) toluene (B28343) complex (CuOTf·0.5C₇H₈)
-
2-Methylcyclohexene
-
tert-Butyl peroxybenzoate
-
Anhydrous acetone (B3395972) (or other suitable solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous magnesium sulfate
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Catalyst Preparation:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral bis(oxazoline) ligand (0.025 mmol) in anhydrous acetone (5 mL).
-
Add CuOTf·0.5C₇H₈ (0.025 mmol) to the solution and stir at room temperature for 1 hour to form the chiral catalyst complex.
-
-
Reaction Setup:
-
Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C or -20 °C).
-
Add 2-methylcyclohexene (1.0 mmol) to the reaction mixture.
-
Slowly add a solution of tert-butyl peroxybenzoate (1.2 mmol) in anhydrous acetone (2 mL) to the reaction mixture over a period of 30 minutes using a syringe pump.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at the chosen temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up:
-
Upon completion of the reaction, quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL).
-
Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the enantioenriched this compound.
-
-
Analysis:
-
Determine the isolated yield of the purified product.
-
Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a suitable chiral stationary phase.
-
Proposed Catalytic Cycle
The proposed catalytic cycle for the copper-catalyzed asymmetric allylic oxidation of 2-methylcyclohexene is illustrated below. The chiral ligand creates a chiral environment around the copper center, which directs the stereochemical outcome of the oxidation.[2]
Caption: Proposed catalytic cycle for copper-catalyzed asymmetric allylic oxidation.
Conclusion
The asymmetric synthesis of this compound can be effectively approached using chiral copper catalysts through an allylic oxidation reaction. The provided protocol, based on analogous transformations, offers a robust starting point for researchers. Optimization of the chiral ligand, solvent, temperature, and oxidant will be crucial in achieving high yields and enantioselectivities. The methodologies and data presented herein are intended to guide the development of a successful and efficient synthesis for this valuable chiral intermediate.
References
- 1. Catalytic Allylic Oxidation of Internal Alkenes to a Multifunctional Chiral Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric allylic oxidation reactions catalyzed by a chiral nonracemic and C2-symmetric 2,2′-bipyridyl copper(i) complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Selective cyclohexene oxidation to allylic compounds over a Cu-triazole framework via homolytic activation of hydrogen peroxide - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Synthesis of 2-Methyl-2-cyclohexen-1-ol: A Detailed Overview of Reaction Mechanisms and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The synthesis of 2-Methyl-2-cyclohexen-1-ol, a valuable chiral building block and intermediate in organic synthesis, can be achieved through several synthetic routes. The choice of method often depends on the desired yield, stereoselectivity, and the availability of starting materials. This document outlines two primary methods for its synthesis: the reduction of 2-Methyl-2-cyclohexen-1-one and the allylic oxidation of 1-methylcyclohexene.
The reduction of the corresponding α,β-unsaturated ketone, 2-Methyl-2-cyclohexen-1-one, is a direct and high-yielding approach. This transformation is typically accomplished using hydride reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. Sodium borohydride is often preferred for its milder nature and ease of handling, providing excellent yields of the desired allylic alcohol.
Alternatively, the allylic oxidation of 1-methylcyclohexene offers a direct route to introduce a hydroxyl group at the allylic position. This method commonly employs reagents like selenium dioxide or various copper and palladium catalysts. While potentially more complex in terms of regioselectivity and reaction conditions, allylic oxidation is a powerful tool for the functionalization of alkenes.
These synthetic strategies are fundamental in the preparation of intermediates for the synthesis of natural products and pharmaceuticals, where the allylic alcohol moiety is a key structural feature.
Reaction Mechanisms and Experimental Workflows
To visualize the chemical transformations and experimental processes, the following diagrams are provided in the DOT language.
Reduction of 2-Methyl-2-cyclohexen-1-one
Caption: Reaction mechanism for the reduction of 2-Methyl-2-cyclohexen-1-one.
Allylic Oxidation of 1-Methylcyclohexene
Caption: General mechanism for the allylic oxidation of 1-methylcyclohexene.
Experimental Workflow: Synthesis via Reduction
Caption: A typical experimental workflow for the synthesis of this compound via reduction.
Experimental Protocols
Protocol 1: Synthesis of this compound by Reduction of 2-Methyl-2-cyclohexen-1-one
This protocol is adapted from a similar procedure for the reduction of 3-methyl-2-cyclohexen-1-one (B144701) and reported yields for the target compound.[1][2]
Materials:
-
2-Methyl-2-cyclohexen-1-one
-
Sodium borohydride (NaBH₄)
-
Methanol (B129727) (MeOH)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Methyl-2-cyclohexen-1-one in methanol at 0°C (ice bath).
-
Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at 0°C, then let it warm to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation or flash column chromatography to yield this compound.
Protocol 2: Synthesis of this compound by Allylic Oxidation of 1-Methylcyclohexene
This is a general protocol based on the principles of allylic oxidation using selenium dioxide.[3][4] Safety Note: Selenium dioxide is highly toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Materials:
-
1-Methylcyclohexene
-
Selenium dioxide (SeO₂)
-
tert-Butyl hydroperoxide (t-BuOOH) solution in decane
-
Dichloromethane (CH₂Cl₂)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 10%)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 1-methylcyclohexene in dichloromethane, add a catalytic amount of selenium dioxide.
-
Add tert-butyl hydroperoxide dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any solid selenium byproducts.
-
Wash the organic phase with a 10% sodium hydroxide solution, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield this compound.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound via the reduction of 2-Methyl-2-cyclohexen-1-one.
| Starting Material | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Methyl-2-cyclohexen-1-one | Sodium borohydride | Methanol | 0 | 95 | [2] |
| 3-Methyl-2-cyclohexen-1-one | Lithium aluminum hydride | Ether | 0 | - | [1] |
Note: The yield for the reduction of the analogous 3-methyl-2-cyclohexen-1-one with lithium aluminum hydride was not specified in the provided search result, but the detailed protocol is available.
References
The Versatile Chiral Building Block: Application Notes on 2-Methyl-2-cyclohexen-1-ol and its Analogs in Organic Synthesis
While specific applications of enantiomerically pure 2-Methyl-2-cyclohexen-1-ol as a chiral building block are not extensively documented in readily available scientific literature, the closely related and well-studied chiral synthon, (R)-cyclohex-2-enol, serves as an excellent proxy to illustrate the principles and applications of this class of molecules in asymmetric synthesis. This document provides detailed application notes and protocols for the synthesis and utilization of these valuable chiral intermediates, with a focus on methodologies that could be adapted for this compound.
Introduction
Chiral allylic alcohols are pivotal intermediates in the synthesis of complex organic molecules, including natural products and pharmaceuticals. Their utility stems from the presence of multiple reactive sites—the hydroxyl group, the double bond, and the stereocenter—which can be manipulated with high levels of stereocontrol. This allows for the introduction of new stereogenic centers and the construction of intricate molecular architectures. This document will detail the asymmetric synthesis of (R)-cyclohex-2-enol and provide an example of a protocol for a related methylated analog.
Asymmetric Synthesis of (R)-Cyclohex-2-enol
The enantioselective synthesis of (R)-cyclohex-2-enol can be achieved through several high-yielding and stereoselective methods starting from readily available achiral precursors. Key strategies include the asymmetric hydrosilylation of 2-cyclohexen-1-one (B156087), the enantioselective deprotonation of cyclohexene (B86901) oxide using chiral lithium amides, and the enantioselective hydroboration of 1,3-cyclohexadiene.[1][2][3][4]
Summary of Asymmetric Synthesis Methods for (R)-Cyclohex-2-enol
| Method | Starting Material | Chiral Reagent/Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference(s) |
| Asymmetric Hydrosilylation | 2-Cyclohexen-1-one | Zn(OTf)₂ / (R,R)-Ph-pybox, PMHS | 88 | 26 | [4] |
| Enantioselective Deprotonation | Cyclohexene Oxide | C₂-symmetric (-)-N,N-diisopinocampheylamine (DIPAM) | 82 | 95 | [4] |
| Enantioselective Hydroboration | 1,3-Cyclohexadiene | Di-(2-isocaranyl)borane (2-Icr₂BH) | 94 | 68 | [3] |
Detailed Experimental Protocols
Protocol 1: Asymmetric Hydrosilylation of 2-Cyclohexen-1-one
This protocol describes the conversion of 2-cyclohexen-1-one to (R)-cyclohex-2-enol via asymmetric hydrosilylation.[4]
Materials:
-
2-Cyclohexen-1-one
-
Zinc trifluoromethanesulfonate (B1224126) (Zn(OTf)₂)
-
(R,R)-2,6-Bis(4-phenyl-2-oxazolin-2-yl)pyridine ((R,R)-Ph-pybox)
-
Anhydrous Toluene
-
Hydrochloric Acid (1 M)
-
Diethyl ether
-
Magnesium sulfate (B86663) (anhydrous)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve Zn(OTf)₂ (0.1 equiv) and (R,R)-Ph-pybox (0.11 equiv) in anhydrous toluene.
-
Stir the solution at room temperature for 1 hour to form the catalyst complex.
-
Add 2-cyclohexen-1-one (1.0 equiv) to the catalyst solution.
-
Cool the reaction mixture to 0 °C and add polymethylhydrosiloxane (PMHS) (2.0 equiv) dropwise.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford (R)-cyclohex-2-enol.
Expected Outcome: This procedure is reported to yield (R)-cyclohex-2-enol in 88% yield with an enantiomeric excess of 26%.[4]
Protocol 2: Synthesis of Racemic 3-Methyl-2-cyclohexen-1-ol (B1293851)
This protocol describes the synthesis of racemic 3-methyl-2-cyclohexen-1-ol, a regioisomer of the target molecule, via the reduction of the corresponding enone.[5]
Materials:
-
Lithium aluminum hydride (LiAlH₄) solution in ether
-
Anhydrous diethyl ether
-
Saturated aqueous sodium chloride
-
Magnesium sulfate (anhydrous)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a three-necked, round-bottomed flask fitted with a mechanical stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, dissolve 3-methyl-2-cyclohexen-1-one in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Add the lithium aluminum hydride solution in ether dropwise to the stirred solution.
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional 15 minutes.
-
Quench the reaction by the slow, dropwise addition of moist ether until gas evolution ceases.
-
Filter the resulting slurry.
-
Wash the filtrate with saturated aqueous sodium chloride and dry over anhydrous magnesium sulfate.
-
Remove the ether by rotary evaporation and distill the residue under reduced pressure to obtain 3-methyl-2-cyclohexen-1-ol.
Expected Outcome: This procedure is reported to yield 3-methyl-2-cyclohexen-1-ol in 98% yield.[5]
Visualization of Synthetic Pathways
Asymmetric Synthesis of (R)-Cyclohex-2-enol
References
Grignard reaction with 2-methyl-2-cyclohexen-1-one to produce 2-Methyl-2-cyclohexen-1-OL
Application Note: Synthesis of 2-Methyl-2-cyclohexen-1-ol via Grignard Reaction
Introduction
The Grignard reaction is a fundamental and versatile tool in organic synthesis for the formation of carbon-carbon bonds. This application note provides a detailed protocol for the synthesis of this compound through the 1,2-addition of a Grignard reagent to 2-methyl-2-cyclohexen-1-one (B71969). In the case of α,β-unsaturated ketones like 2-methyl-2-cyclohexen-1-one, Grignard reagents predominantly attack the electrophilic carbonyl carbon (1,2-addition) rather than the β-carbon (1,4-conjugate addition).[1][2][3] This regioselectivity makes the Grignard reaction an effective method for producing allylic alcohols, which are valuable intermediates in the synthesis of complex molecules and natural products. This protocol is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.
Reaction Principle
Grignard reagents (R-MgX) are strong nucleophiles and strong bases.[2] Their reaction with α,β-unsaturated ketones is typically under kinetic control, favoring the faster 1,2-addition to the carbonyl group.[2][3] The reaction involves the nucleophilic attack of the carbanion from the Grignard reagent on the carbonyl carbon of 2-methyl-2-cyclohexen-1-one. This forms a magnesium alkoxide intermediate, which is then protonated during an aqueous workup to yield the tertiary alcohol, this compound. It is crucial to perform the reaction under anhydrous conditions as Grignard reagents react readily with water.[4]
Data Presentation: Reaction Parameters and Yields
The choice of Grignard reagent and reaction conditions can influence the outcome of the reaction. The following table summarizes typical reaction parameters for the 1,2-addition of various Grignard reagents to 2-methyl-2-cyclohexen-1-one.
| Grignard Reagent (R-MgX) | R Group | Stoichiometry (Grignard:Enone) | Solvent | Temperature (°C) | Reaction Time (h) | Expected 1,2-Addition Product Yield (%) | Expected 1,4-Addition Product Yield (%) |
| Methylmagnesium Bromide | Methyl | 1.2 : 1 | THF or Diethyl Ether | 0 to rt | 1 - 2 | Typically high | Minor |
| Ethylmagnesium Bromide | Ethyl | 1.2 : 1 | THF or Diethyl Ether | 0 to rt | 1 - 2 | Typically high | Minor |
| Phenylmagnesium Bromide | Phenyl | 1.2 : 1 | THF or Diethyl Ether | 0 to rt | 1 - 2 | Typically high | Minor |
| Vinylmagnesium Bromide | Vinyl | 1.2 : 1 | THF | 0 to rt | 1 - 2 | Typically high | Minor |
Note: "Typically high" indicates that while specific literature values for this exact substrate may vary, the general reactivity of Grignard reagents with enones strongly suggests a high yield of the 1,2-addition product.[5] The 1,4-addition product is generally a minor side product in the absence of copper catalysts.[1][6] Side reactions like enolization can be minimized by using an excess of the Grignard reagent and maintaining low reaction temperatures.
Experimental Protocol
This protocol details the synthesis of 1,2-dimethyl-2-cyclohexen-1-ol using methylmagnesium bromide as the Grignard reagent.
Materials and Equipment
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Bromomethane (B36050) or Iodomethane
-
2-methyl-2-cyclohexen-1-one
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser and dropping funnel, flame-dried
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Ice bath
-
Separatory funnel
-
Standard glassware for extraction and purification
-
Nitrogen or Argon gas inlet
Procedure
Part 1: Preparation of the Grignard Reagent (Methylmagnesium Bromide)
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is completely dry. The apparatus should be under a positive pressure of an inert gas like nitrogen or argon.[7]
-
Initiation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask. Add enough anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of bromomethane (1.1 equivalents) in anhydrous diethyl ether.
-
Add a small portion of the bromomethane solution to the magnesium suspension to initiate the reaction. The disappearance of the iodine color and gentle refluxing of the ether indicates the reaction has started.[7]
-
Formation: Once initiated, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the gray, cloudy mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.
Part 2: Grignard Reaction with 2-Methyl-2-cyclohexen-1-one
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.
-
Substrate Addition: Prepare a solution of 2-methyl-2-cyclohexen-1-one (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the ketone solution dropwise to the stirred Grignard reagent at 0 °C. Maintain the temperature below 10 °C throughout the addition.[6]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.
Part 3: Work-up and Purification
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This step hydrolyzes the magnesium alkoxide and neutralizes any unreacted Grignard reagent.[6]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation to obtain the crude product.
-
Purification: Purify the crude this compound by flash column chromatography on silica (B1680970) gel or by distillation under reduced pressure to yield the pure product.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism
Caption: General mechanism of the 1,2-addition of a Grignard reagent.
References
Application Notes and Protocols for the Reduction of 2-Methyl-2-cyclohexen-1-one using Sodium Borohydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the reduction of the α,β-unsaturated ketone, 2-methyl-2-cyclohexen-1-one (B71969), using sodium borohydride (B1222165) (NaBH₄). The reduction of α,β-unsaturated carbonyl compounds with NaBH₄ can proceed via two main pathways: 1,2-addition, yielding an allylic alcohol, or 1,4-addition (conjugate addition), which, after tautomerization of the resulting enolate, gives a saturated ketone. This document outlines the reaction mechanism, potential products, and a detailed experimental procedure. Spectroscopic data for the starting material and potential products are also provided for characterization purposes.
Introduction
Sodium borohydride (NaBH₄) is a versatile and chemoselective reducing agent commonly used in organic synthesis for the reduction of aldehydes and ketones to their corresponding alcohols.[1] When reacting with α,β-unsaturated ketones, such as 2-methyl-2-cyclohexen-1-one, NaBH₄ can yield a mixture of products arising from two different modes of hydride attack.
-
1,2-Addition: The direct attack of the hydride ion on the electrophilic carbonyl carbon results in the formation of the corresponding allylic alcohol, 2-methyl-2-cyclohexen-1-ol.
-
1,4-Addition (Conjugate Addition): The attack of the hydride ion on the β-carbon of the conjugated system leads to an enolate intermediate. Upon workup, this enolate is protonated to form the saturated ketone, 2-methylcyclohexanone (B44802). This saturated ketone can then be further reduced by NaBH₄ to the corresponding saturated alcohol, 2-methylcyclohexanol.
The ratio of these products is influenced by factors such as the substrate, solvent, temperature, and the presence of additives. For instance, the Luche reduction, which employs CeCl₃ with NaBH₄, is known to significantly favor 1,2-addition.
Reaction Pathway
The reduction of 2-methyl-2-cyclohexen-1-one with sodium borohydride can lead to two primary products through distinct pathways.
Caption: Reaction pathways for the NaBH₄ reduction of 2-methyl-2-cyclohexen-1-one.
Data Presentation
| Starting Material | Product | Reduction Type | Reported Yield | Conditions |
| 2-Methylcyclohexanone | trans-2-Methylcyclohexanol | Carbonyl Reduction | ~85% | NaBH₄, Methanol (B129727) |
| 2-Methylcyclohexanone | cis-2-Methylcyclohexanol | Carbonyl Reduction | ~15% | NaBH₄, Methanol |
Note: The yields for the reduction of 2-methyl-2-cyclohexen-1-one are expected to vary. For selective 1,2-reduction, the use of Luche conditions (NaBH₄/CeCl₃) is recommended.
Experimental Protocol
This protocol is a general procedure for the reduction of 2-methyl-2-cyclohexen-1-one based on standard laboratory practices for NaBH₄ reductions.
Materials:
-
2-Methyl-2-cyclohexen-1-one
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-2-cyclohexen-1-one (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Reducing Agent:
-
While stirring, slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions. Caution: Hydrogen gas is evolved, ensure adequate ventilation.
-
After the addition is complete, continue to stir the reaction mixture at 0 °C for 1 hour.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate (B1210297) in hexanes). The starting material should be consumed.
-
-
Workup:
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to separate the desired this compound from any 2-methylcyclohexanone and other byproducts.
-
Experimental Workflow:
Caption: Step-by-step workflow for the reduction of 2-methyl-2-cyclohexen-1-one.
Spectroscopic Data
2-Methyl-2-cyclohexen-1-one (Starting Material)
-
IR (neat, cm⁻¹): ~1670 (C=O, conjugated ketone), ~1630 (C=C)
-
¹H NMR (CDCl₃, δ): ~6.7 (m, 1H, vinyl H), ~2.3 (m, 2H, CH₂), ~1.9 (m, 2H, CH₂), ~1.7 (s, 3H, CH₃), ~1.6 (m, 2H, CH₂)
-
¹³C NMR (CDCl₃, δ): ~200 (C=O), ~145 (C=C), ~135 (C=C-CH₃), ~38 (CH₂), ~30 (CH₂), ~22 (CH₂), ~16 (CH₃)
This compound (1,2-Addition Product)
-
IR (neat, cm⁻¹): ~3350 (br, O-H), ~1650 (w, C=C)
-
¹H NMR (CDCl₃, δ): ~5.5 (m, 1H, vinyl H), ~4.0 (m, 1H, CH-OH), ~2.0-1.5 (m, 6H, ring CH₂), ~1.7 (s, 3H, CH₃)
-
¹³C NMR (CDCl₃, δ): ~138 (C=C), ~125 (C=C-CH₃), ~68 (CH-OH), ~31 (CH₂), ~25 (CH₂), ~19 (CH₂), ~18 (CH₃)
2-Methylcyclohexanone (1,4-Addition Product)
-
IR (neat, cm⁻¹): ~1715 (C=O, ketone)
-
¹H NMR (CDCl₃, δ): ~2.4-2.2 (m, 2H), ~2.1-1.9 (m, 2H), ~1.8-1.5 (m, 4H), ~1.0 (d, 3H, CH₃)
-
¹³C NMR (CDCl₃, δ): ~212 (C=O), ~45 (CH), ~41 (CH₂), ~35 (CH₂), ~27 (CH₂), ~24 (CH₂), ~15 (CH₃)
This document provides a foundational guide for the reduction of 2-methyl-2-cyclohexen-1-one using sodium borohydride. Researchers should note that the product distribution can be influenced by subtle changes in reaction conditions and may require optimization for specific outcomes. For highly selective 1,2-reduction, the use of cerium(III) chloride as an additive is recommended.
References
Application Note and Protocol for the Synthesis of 2-Methyl-2-cyclohexen-1-ol
Introduction
2-Methyl-2-cyclohexen-1-ol is a valuable synthetic intermediate in organic chemistry, utilized in the synthesis of various natural products and complex molecules. This document provides a detailed experimental protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The described method involves a two-step process commencing with the synthesis of 2-methyl-2-cyclohexen-1-one (B71969) from 2-methylcyclohexanone (B44802), followed by the reduction of the resulting α,β-unsaturated ketone to the desired allylic alcohol.
Overall Reaction Scheme
The synthesis proceeds in two main stages:
-
Chlorination and Dehydrochlorination: 2-Methylcyclohexanone is first chlorinated and then dehydrochlorinated to yield 2-methyl-2-cyclohexen-1-one.
-
Reduction: The intermediate, 2-methyl-2-cyclohexen-1-one, is then reduced to this compound.
Data Presentation: Summary of Key Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound.
| Step | Reactant | Reagent | Product | Yield (%) | Purity (%) | Boiling Point (°C/mmHg) | Reference |
| 1 | 2-Methylcyclohexanone | Sulfuryl Chloride, Collidine | 2-Methyl-2-cyclohexen-1-one | 43-45% | >98% | 83-85.5 / 35 | [1] |
| 2 | 2-Methyl-2-cyclohexen-1-one | Lithium Aluminum Hydride | This compound | ~98% (analogous) | >98% | 94-95 / 31 (analogous) | [2] |
Note: The yield and boiling point for Step 2 are based on an analogous reduction of 3-methyl-2-cyclohexen-1-one (B144701) and may vary.
Experimental Protocols
Materials and Equipment:
-
2-Methylcyclohexanone
-
Sulfuryl chloride
-
Carbon tetrachloride
-
Collidine
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (three-necked round-bottomed flask, dropping funnel, reflux condenser, distillation apparatus)
-
Mechanical stirrer
-
Heating mantle
-
Ice bath
Step 1: Synthesis of 2-Methyl-2-cyclohexen-1-one [1]
This procedure is based on the method described by Warnhoff, Martin, and Johnson.
A. 2-Chloro-2-methylcyclohexanone (B81787)
-
In a 3-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas-absorption trap, dissolve 224 g (2.0 moles) of 2-methylcyclohexanone in 1 liter of dry carbon tetrachloride.
-
Over a period of 1 hour, add a solution of 179 ml (2.2 moles) of sulfuryl chloride in 300 ml of dry carbon tetrachloride from the dropping funnel with stirring. Maintain the reaction temperature at room temperature using a water bath.
-
After the addition is complete, continue stirring for an additional 2 hours.
-
Wash the resulting yellow solution successively with three 300-ml portions of water, two 200-ml portions of saturated sodium bicarbonate solution, and one 200-ml portion of saturated salt solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent by distillation, initially at atmospheric pressure and then under reduced pressure. The crude residue can be used directly in the next step.
B. 2-Methyl-2-cyclohexen-1-one
-
Transfer the crude 2-chloro-2-methylcyclohexanone to a 1-liter round-bottomed flask.
-
Add 242 g (2.0 moles) of collidine and heat the mixture under reflux for 1 hour.
-
Cool the reaction mixture and add 500 ml of ether.
-
Filter the mixture to remove the collidine hydrochloride precipitate and wash the precipitate with ether.
-
Wash the combined ether filtrate successively with 10% hydrochloric acid until the washings are acidic, then with saturated sodium bicarbonate solution, and finally with saturated salt solution.
-
Dry the ethereal solution over anhydrous magnesium sulfate.
-
Remove the ether by distillation through a 15-cm Vigreux column.
-
Collect the fraction boiling at 79–107°/28 mm.
-
Redistill the collected fraction through a 20-cm heated column packed with steel saddles to obtain 47–50 g (43–45% yield from 2-methylcyclohexanone) of colorless 2-methyl-2-cyclohexen-1-one, b.p. 83–85.5°/35 mm.
Step 2: Synthesis of this compound
This procedure is adapted from the reduction of 3-methyl-2-cyclohexen-1-one.[2]
-
In a 2-liter, three-necked, round-bottomed flask fitted with a mechanical stirrer, a reflux condenser, and a pressure-equalizing dropping funnel, prepare a solution of 0.305 mole of 2-methyl-2-cyclohexen-1-one in 600 ml of anhydrous diethyl ether.
-
Cool the solution in an ice bath with stirring.
-
Slowly add a 0.175 M solution of lithium aluminum hydride in ether (0.0825 mole) dropwise from the dropping funnel.
-
Once the addition is complete, stir the reaction mixture at 0°C for an additional 15 minutes.
-
While maintaining cooling and gentle stirring, cautiously add moist ether through the dropping funnel until gas evolution ceases.
-
Filter the resulting slurry.
-
Wash the filtrate with a saturated aqueous sodium chloride solution and dry it over anhydrous magnesium sulfate.
-
Remove the ether on a water bath and distill the residue under reduced pressure to yield this compound.
Visualizations
Experimental Workflow Diagram
References
Application Note and Protocol for the Purification of 2-Methyl-2-cyclohexen-1-OL by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methyl-2-cyclohexen-1-ol is a cyclic alcohol that serves as a valuable intermediate in organic synthesis and the development of novel therapeutic agents. Its purity is paramount for achieving desired reaction outcomes and ensuring the integrity of biological studies. Column chromatography is a fundamental and widely used purification technique in organic chemistry for separating compounds from a mixture.[1][2] This method relies on the differential partitioning of components between a stationary phase and a mobile phase.[3] For moderately polar organic compounds like this compound, normal-phase chromatography using silica (B1680970) gel as the stationary phase is a highly effective purification strategy.[3][4]
This document provides a detailed protocol for the purification of this compound using column chromatography. It includes guidelines for selecting the appropriate solvent system, packing the column, and monitoring the separation.
Data Presentation
Effective separation in column chromatography is typically preceded by optimization of the mobile phase using Thin Layer Chromatography (TLC).[1] The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for the compound of interest.[1] The following table provides representative data on the effect of solvent polarity on the Rf value of this compound on a silica gel TLC plate.
| Solvent System (Hexane:Ethyl Acetate) | Polarity | Retention Factor (Rf) of this compound (Illustrative) | Observations |
| 95:5 | Low | 0.15 | Compound moves slowly, potential for broad bands. |
| 90:10 | Moderate | 0.28 | Optimal for separation. Good migration and spot resolution. |
| 80:20 | Moderate-High | 0.45 | Compound moves too quickly, leading to poor separation from less polar impurities. |
| 70:30 | High | 0.60 | Very rapid elution, minimal separation. |
Note: The Rf values presented are illustrative and should be determined experimentally for each specific batch of crude material.
Experimental Protocol
This protocol outlines the purification of this compound using flash column chromatography, a technique that utilizes positive pressure to accelerate solvent flow.[2]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)[5]
-
Hexane (B92381) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (washed)
-
TLC plates (silica gel coated)
-
TLC developing chamber
-
UV lamp or potassium permanganate (B83412) stain for visualization[6]
-
Collection tubes
-
Rotary evaporator
1. Preparation of the Mobile Phase (Eluent):
Based on preliminary TLC analysis, prepare a suitable mobile phase. A mixture of hexane and ethyl acetate is a common choice for compounds of moderate polarity.[1] For this protocol, we will use a 90:10 mixture of hexane:ethyl acetate. Prepare a sufficient volume to pack the column and run the entire separation.
2. Column Packing (Wet Slurry Method):
-
Secure the chromatography column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[7]
-
In a separate beaker, prepare a slurry of silica gel in the mobile phase.[5] The amount of silica gel should be 20 to 100 times the weight of the crude sample.[1]
-
Pour the slurry into the column, ensuring no air bubbles are trapped.[5] Gently tap the column to promote even packing.
-
Open the stopcock to drain some of the solvent, allowing the silica gel to settle. The solvent level should remain above the top of the silica gel at all times to prevent the column from running dry.[1]
-
Add a thin layer of sand on top of the packed silica gel to protect the surface during sample and eluent addition.[8]
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.
-
Alternatively, for less soluble samples, a "dry loading" method can be used. Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.[5]
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, filling the space above the sand.
-
Apply gentle air pressure to the top of the column to begin the elution process.
-
Collect the eluent in fractions of appropriate volume in test tubes or other suitable containers.
5. Monitoring the Separation:
-
Monitor the progress of the separation by periodically analyzing the collected fractions using TLC.
-
Spot a small amount from each fraction onto a TLC plate.
-
Develop the TLC plate in the mobile phase and visualize the spots under a UV lamp or by staining with potassium permanganate.
-
Fractions containing the pure this compound will show a single spot with the same Rf value.
6. Isolation of the Purified Compound:
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques such as NMR, GC-MS, or IR spectroscopy.
Visualizations
Experimental Workflow for Purification of this compound
Caption: Workflow for the purification of this compound.
References
- 1. Column chromatography - Wikipedia [en.wikipedia.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 4. Khan Academy [khanacademy.org]
- 5. benchchem.com [benchchem.com]
- 6. 182.160.97.198:8080 [182.160.97.198:8080]
- 7. orgsyn.org [orgsyn.org]
- 8. benchchem.com [benchchem.com]
Application Note: Scale-Up Synthesis of 2-Methyl-2-cyclohexen-1-ol via Luche Reduction
Introduction
2-Methyl-2-cyclohexen-1-ol is a valuable synthetic intermediate in the pharmaceutical and fragrance industries. Its efficient and selective synthesis on a large scale is crucial for meeting manufacturing demands. This application note details a robust and scalable protocol for the synthesis of this compound from 2-methyl-2-cyclohexen-1-one (B71969) via a Luche reduction. The Luche reduction, which employs sodium borohydride (B1222165) in the presence of a lanthanide salt such as cerium(III) chloride, is highly effective for the 1,2-reduction of α,β-unsaturated ketones, selectively yielding the corresponding allylic alcohol while minimizing the formation of the saturated ketone byproduct.[1][2][3][4][5] This method is advantageous for scale-up due to its mild reaction conditions, high selectivity, and the relatively low cost and toxicity of the reagents compared to other reducing agents.[6][7]
This document provides a detailed protocol for a pilot-plant scale synthesis, including reagent quantities, reaction parameters, safety precautions, and work-up procedures. All quantitative data are summarized for clarity, and a workflow diagram is provided for easy visualization of the process.
Chemical Reaction
The overall chemical transformation is the selective 1,2-reduction of the ketone functionality in 2-methyl-2-cyclohexen-1-one to the corresponding alcohol.
Reaction Scheme:
Quantitative Data Summary
The following tables provide a summary of the materials and expected output for a pilot-plant scale synthesis of this compound.
Table 1: Reagent and Solvent Quantities
| Reagent/Solvent | Chemical Formula | Molecular Weight ( g/mol ) | Moles (mol) | Quantity |
| 2-Methyl-2-cyclohexen-1-one | C₇H₁₀O | 110.15 | 45.4 | 5.0 kg |
| Cerium(III) Chloride Heptahydrate | CeCl₃·7H₂O | 372.58 | 45.4 | 16.9 kg |
| Sodium Borohydride | NaBH₄ | 37.83 | 45.4 | 1.72 kg |
| Methanol (B129727) | CH₃OH | 32.04 | - | 50 L |
| Deionized Water | H₂O | 18.02 | - | 100 L |
| Diethyl Ether (for extraction) | (C₂H₅)₂O | 74.12 | - | 150 L |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | - | 20 L |
| Brine (Saturated NaCl Solution) | NaCl(aq) | - | - | 20 L |
| Anhydrous Magnesium Sulfate (B86663) | MgSO₄ | 120.37 | - | 5 kg |
Table 2: Product Specifications and Yield
| Parameter | Value | Reference |
| Product Name | This compound | |
| CAS Number | 20461-30-7[8][9] | |
| Molecular Formula | C₇H₁₂O[8][9] | |
| Molecular Weight | 112.17 g/mol [8][9][10] | |
| Theoretical Yield | 5.09 kg | |
| Expected Actual Yield (90%) | 4.58 kg | Based on typical Luche reduction yields[2] |
| Purity (by GC) | >98% | |
| Boiling Point | 80 °C @ 18 Torr[8] | |
| Density | 0.962 g/cm³ @ 22 °C[8] |
Experimental Protocol: Pilot-Plant Scale
This protocol is designed for a 100 L reaction vessel. All operations should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn.
1. Reactor Setup and Reagent Preparation:
-
Ensure the 100 L glass-lined reactor is clean, dry, and equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Purge the reactor with nitrogen to create an inert atmosphere.
-
In the reactor, charge 50 L of methanol.
-
Add 16.9 kg (45.4 mol) of cerium(III) chloride heptahydrate to the methanol with stirring until it is fully dissolved. This may take some time.
-
In a separate container, dissolve 5.0 kg (45.4 mol) of 2-methyl-2-cyclohexen-1-one in 10 L of methanol.
2. Reaction Execution:
-
Cool the cerium chloride solution in the reactor to 0-5 °C using a cooling bath.
-
Add the solution of 2-methyl-2-cyclohexen-1-one to the reactor over a period of 15-20 minutes, maintaining the internal temperature below 10 °C.
-
In a separate, dry container, carefully weigh 1.72 kg (45.4 mol) of sodium borohydride. Caution: Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Handle with care.
-
Add the sodium borohydride portion-wise to the stirred reaction mixture over a period of 1-1.5 hours. Maintain the internal temperature between 0-5 °C. Vigorous gas evolution (hydrogen) will be observed. Ensure adequate ventilation and that no ignition sources are present.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.
3. Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting material.
4. Work-up and Extraction:
-
Once the reaction is complete, slowly and carefully quench the reaction by adding 20 L of deionized water through the dropping funnel. The temperature should be kept below 20 °C during the quench.
-
Concentrate the reaction mixture under reduced pressure to remove the majority of the methanol.
-
Transfer the remaining aqueous slurry to a suitable extraction vessel.
-
Extract the aqueous layer with diethyl ether (3 x 50 L).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 20 L) followed by brine (1 x 20 L).
-
Dry the organic layer over anhydrous magnesium sulfate (5 kg).
5. Product Isolation and Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to remove the diethyl ether.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Safety Precautions
-
2-Methyl-2-cyclohexen-1-one: Flammable liquid. Harmful if swallowed.
-
Sodium Borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas. Causes skin and eye irritation.
-
Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.
-
Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides.
-
General: The reaction should be carried out in a well-ventilated area, away from ignition sources. Appropriate PPE, including safety glasses, gloves, and a lab coat, must be worn at all times. An emergency shower and eyewash station should be readily accessible.
Visualizations
Caption: Experimental workflow for the scale-up synthesis of this compound.
Caption: Simplified mechanistic pathway of the Luche Reduction.
References
- 1. Reduction of natural enones in the presence of cerium trichloride - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Reduction of natural enones in the presence of cerium trichloride | Scilit [scilit.com]
- 4. Luche reduction - Wikipedia [en.wikipedia.org]
- 5. Luche Reduction | Thermo Fisher Scientific - US [thermofisher.com]
- 6. scribd.com [scribd.com]
- 7. Luche Reduction [organic-chemistry.org]
- 8. This compound CAS#: 20461-30-7 [amp.chemicalbook.com]
- 9. guidechem.com [guidechem.com]
- 10. This compound | C7H12O | CID 300312 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-2-cyclohexen-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-Methyl-2-cyclohexen-1-ol. The information is tailored to researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two primary and well-established synthetic routes for the preparation of this compound:
-
Reduction of 2-Methyl-2-cyclohexen-1-one (B71969): This method involves the reduction of the ketone functionality of the starting material to an alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).
-
Allylic Oxidation of 1-Methylcyclohexene: This route introduces a hydroxyl group at the allylic position of 1-methylcyclohexene. A classic and effective reagent for this oxidation is selenium dioxide (SeO₂).[1][2][3]
Q2: I am getting a very low yield in the reduction of 2-Methyl-2-cyclohexen-1-one. What are the possible reasons?
A2: Low yields in the reduction of 2-Methyl-2-cyclohexen-1-one can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or a deactivated reducing agent.
-
Side Reactions: The most common side reaction is the 1,4-conjugate addition of the hydride, leading to the formation of 2-methylcyclohexanol.
-
Workup Issues: Product loss can occur during the workup and extraction phases. Ensuring the correct pH and using an adequate amount of extraction solvent are crucial.
-
Diastereomer Formation: The reduction can lead to the formation of both cis and trans diastereomers of this compound, which may complicate purification and affect the isolated yield of the desired isomer.[4][5]
Q3: My allylic oxidation of 1-Methylcyclohexene is producing a significant amount of 2-Methyl-2-cyclohexen-1-one. How can I prevent this?
A3: The formation of the ketone is a common side reaction in allylic oxidations, resulting from the over-oxidation of the desired alcohol. To minimize this:
-
Use Catalytic Selenium Dioxide: Employing a catalytic amount of selenium dioxide along with a co-oxidant, such as tert-butyl hydroperoxide (t-BuOOH), can favor the formation of the allylic alcohol and reduce the likelihood of over-oxidation.[1][6]
-
Control Reaction Conditions: Carefully controlling the reaction temperature and time is critical. Lower temperatures and shorter reaction times can help to stop the reaction at the alcohol stage.
-
Choice of Solvent: Using acetic acid as a solvent can sometimes help to stop the reaction at the allylic alcohol stage through the formation of an acetate (B1210297) ester, which can be later hydrolyzed.[1]
Q4: How can I effectively separate the cis and trans diastereomers of this compound?
A4: The separation of diastereomers can be challenging due to their similar physical properties. Common techniques include:
-
Flash Column Chromatography: This is the most common method for separating diastereomers on a laboratory scale. Careful selection of the stationary phase and eluent system is necessary to achieve good separation.
-
High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, HPLC, particularly with a chiral stationary phase, can provide excellent resolution of diastereomers.[7][8][9]
-
Fractional Distillation: If the boiling points of the diastereomers are sufficiently different, fractional distillation under reduced pressure can be an effective separation method.[10]
Troubleshooting Guides
Route 1: Reduction of 2-Methyl-2-cyclohexen-1-one
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive reducing agent (e.g., old NaBH₄). | Use a fresh batch of the reducing agent. |
| Insufficient amount of reducing agent. | Ensure the correct stoichiometry is used. It is common to use a slight excess of NaBH₄.[11] | |
| Reaction temperature is too low. | While the reaction is often started at 0°C to control the initial exotherm, allowing it to warm to room temperature can help drive it to completion.[4] | |
| Mixture of Products (Alcohol and Ketone) | Incomplete reaction. | Increase the reaction time or the amount of reducing agent. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Formation of Saturated Alcohol (2-Methylcyclohexanol) | 1,4-conjugate addition is competing with 1,2-addition. | Use a bulkier reducing agent that favors 1,2-addition. The use of cerium(III) chloride (Luche reduction conditions) with NaBH₄ can significantly improve the selectivity for 1,2-reduction.[12] |
| Difficulty in Isolating the Product | Product is partially soluble in the aqueous layer. | Perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).[5] |
| Emulsion formation during workup. | Add brine (saturated NaCl solution) to help break the emulsion. |
Route 2: Allylic Oxidation of 1-Methylcyclohexene
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive selenium dioxide. | Sublimation of selenium dioxide can be used for purification.[1] |
| Low reaction temperature. | Allylic oxidations with SeO₂ often require elevated temperatures (refluxing conditions). | |
| Formation of 2-Methyl-2-cyclohexen-1-one (Ketone) | Over-oxidation of the desired alcohol. | Use a catalytic amount of SeO₂ with a stoichiometric co-oxidant like t-BuOOH.[1][6] Carefully monitor the reaction and stop it once the starting material is consumed. |
| Formation of Multiple Oxidation Products | Selenium dioxide can react at other positions or lead to rearrangements. | The regioselectivity of SeO₂ oxidation is generally good for this type of substrate, but complex mixtures can arise. Purification by column chromatography is usually necessary.[13] |
| Difficulty in Removing Selenium Byproducts | Selenium byproducts are often colored and can be difficult to remove. | The final workup should include a step to precipitate selenium or its compounds, which can then be removed by filtration.[1] |
Quantitative Data Summary
| Synthetic Route | Reagents | Typical Yield | Key Considerations |
| Reduction of 2-Methyl-2-cyclohexen-1-one | NaBH₄, Methanol (B129727) | 85-95%[14] | Can produce a mixture of diastereomers. Selectivity can be an issue. |
| Allylic Oxidation of 1-Methylcyclohexene | SeO₂, t-BuOOH | 60-70% | Over-oxidation to the ketone is a common side reaction. Selenium reagents are toxic.[15] |
Note: Yields are highly dependent on specific reaction conditions and purification methods.
Experimental Protocols
Protocol 1: Reduction of 2-Methyl-2-cyclohexen-1-one with Sodium Borohydride
This protocol is adapted from the reduction of the analogous 2-methylcyclohexanone.[4][5]
-
Reaction Setup: In a round-bottom flask, dissolve 2-methyl-2-cyclohexen-1-one in methanol and cool the solution to 0°C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The reaction is exothermic and may cause bubbling.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by TLC until the starting material is no longer visible.
-
Quenching: Carefully quench the reaction by the slow addition of water.
-
Workup: Add a dilute solution of sodium hydroxide (B78521) to decompose the borate (B1201080) esters.[5]
-
Extraction: Extract the aqueous layer multiple times with dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the diastereomers and any other impurities.
Protocol 2: Allylic Oxidation of 1-Methylcyclohexene with Selenium Dioxide
This is a general procedure for allylic oxidation using selenium dioxide.[1][3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-methylcyclohexene in a suitable solvent (e.g., dioxane or ethanol).
-
Addition of Reagent: Add a catalytic amount of selenium dioxide (SeO₂) and a stoichiometric amount of tert-butyl hydroperoxide (t-BuOOH) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Workup: Upon completion, cool the reaction mixture and filter to remove any precipitated selenium.
-
Extraction: Dilute the filtrate with water and extract with an organic solvent.
-
Washing: Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to separate the desired allylic alcohol from the ketone byproduct and other impurities.
Visualizations
Caption: Primary synthetic routes to this compound.
Caption: Decision tree for troubleshooting low yield in the reduction synthesis.
Caption: Decision tree for troubleshooting low yield in the allylic oxidation synthesis.
References
- 1. adichemistry.com [adichemistry.com]
- 2. youtube.com [youtube.com]
- 3. en.wikipedia.org [en.wikipedia.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. odinity.com [odinity.com]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. US4874473A - Separation of diastereomers by extractive distillation - Google Patents [patents.google.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Synthesis of 2-Methyl-2-cyclohexen-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-2-cyclohexen-1-ol. Our aim is to address common challenges and provide actionable solutions to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for the synthesis of this compound is the 1,2-reduction of the corresponding α,β-unsaturated ketone, 2-methyl-2-cyclohexen-1-one (B71969). This is typically achieved using hydride-based reducing agents.
Q2: What are the major side reactions to be aware of during this synthesis?
The primary side reaction of concern is the 1,4-conjugate reduction of the α,β-unsaturated ketone, which leads to the formation of the saturated ketone, 2-methylcyclohexanone. Subsequent reduction of this saturated ketone can then yield cis- and trans-2-methylcyclohexanol. Over-reduction of the desired allylic alcohol to 2-methylcyclohexanol (B165396) can also occur, particularly with stronger reducing agents.
Q3: How can I selectively achieve 1,2-reduction to obtain the desired this compound?
Controlling the regioselectivity of the reduction is crucial. The choice of reducing agent and reaction conditions plays a significant role. For a high yield of the desired 1,2-reduction product, the Luche reduction is highly recommended. This method employs sodium borohydride (B1222165) in the presence of a lanthanide salt, typically cerium(III) chloride, in a protic solvent like methanol (B129727). The cerium salt enhances the electrophilicity of the carbonyl carbon, promoting nucleophilic attack at that position (1,2-addition) over the β-carbon (1,4-addition).[1][2][3]
Q4: I performed a standard sodium borohydride reduction and obtained a mixture of products. How can I improve my results?
A standard sodium borohydride (NaBH₄) reduction of 2-methyl-2-cyclohexenone in a solvent like methanol or ethanol (B145695) often leads to a mixture of the 1,2-reduction product (this compound) and the 1,4-reduction product (2-methylcyclohexanone). To favor the desired allylic alcohol, switching to Luche conditions (NaBH₄ with CeCl₃) is the most effective strategy.[1][3]
Q5: What are the potential issues with using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄)?
While Lithium Aluminum Hydride (LiAlH₄) is a powerful reducing agent capable of reducing the ketone, it is less selective for 1,2-reduction compared to the Luche conditions. There is a higher risk of over-reduction of the double bond, leading to the formation of 2-methylcyclohexanol. Due to its high reactivity, LiAlH₄ requires strictly anhydrous conditions and careful handling.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low yield of this compound and presence of 2-methylcyclohexanone | 1,4-Conjugate addition is competing with the desired 1,2-reduction. This is common with standard NaBH₄ reductions. | 1. Implement the Luche Reduction: The most effective solution is to perform the reduction using sodium borohydride in the presence of cerium(III) chloride (CeCl₃·7H₂O) in methanol. This significantly enhances the selectivity for 1,2-reduction.[1][2][3] 2. Lower the reaction temperature: Performing the reduction at lower temperatures (e.g., 0 °C to -78 °C) can sometimes improve the selectivity for 1,2-addition. |
| Presence of 2-methylcyclohexanol in the product mixture | Over-reduction of the starting material or the desired product. This can occur with strong reducing agents or prolonged reaction times. | 1. Use a milder reducing agent: If using LiAlH₄, consider switching to the more selective Luche reduction conditions (NaBH₄/CeCl₃). 2. Control the stoichiometry of the reducing agent: Use a stoichiometric amount or a slight excess of the reducing agent. A large excess can promote over-reduction. 3. Monitor the reaction closely: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material and the formation of the product. Quench the reaction as soon as the starting material is consumed to avoid further reduction of the product. |
| Incomplete reaction (starting material remains) | Insufficient reducing agent or deactivated reagent. | 1. Check the quality of the reducing agent: Sodium borohydride can decompose over time, especially if not stored in a dry environment. Use a fresh bottle of the reagent. 2. Ensure adequate stoichiometry: Use a slight excess (e.g., 1.1-1.5 equivalents) of the reducing agent. |
| Formation of diastereomeric alcohols (cis- and trans-2-methylcyclohexanol) | Reduction of the 1,4-addition byproduct, 2-methylcyclohexanone. | 1. Prevent the formation of 2-methylcyclohexanone: By employing the Luche reduction, the formation of the saturated ketone is minimized, thus preventing the subsequent formation of its reduction products.[1][3] 2. Purification: If these byproducts are formed, they can be separated from the desired allylic alcohol by column chromatography. |
| Difficult product isolation/purification | Emulsion formation during aqueous workup or similar boiling points of products and byproducts. | 1. Break emulsions: If an emulsion forms during extraction, adding a small amount of brine (saturated NaCl solution) can help to break it. 2. Effective purification: Use flash column chromatography on silica (B1680970) gel to separate this compound from the more polar diol byproducts and the less polar ketone byproduct. A solvent system such as a gradient of ethyl acetate (B1210297) in hexanes is a good starting point for elution. |
Quantitative Data on Product Distribution
The regioselectivity of the reduction of 2-methyl-2-cyclohexenone is highly dependent on the reaction conditions. The following table summarizes the expected product distribution with different reducing agents.
| Reducing Agent/Conditions | Major Product | Minor Product(s) | Approximate Product Ratio (1,2- vs 1,4-reduction) | Notes |
| NaBH₄, Methanol, 0 °C | This compound | 2-Methylcyclohexanone | Variable, often significant amounts of 1,4-reduction | The ratio can be sensitive to temperature and reaction time. |
| LiAlH₄, Diethyl Ether, 0 °C | This compound | 2-Methylcyclohexanol | High selectivity for carbonyl reduction, but risk of over-reduction of the alkene. | Requires anhydrous conditions and careful handling. |
| Luche Reduction (NaBH₄, CeCl₃·7H₂O, Methanol, 0 °C) | This compound | Minimal to no 2-Methylcyclohexanone | Highly selective for 1,2-reduction (>95%) [1][3] | The recommended method for clean synthesis of the desired allylic alcohol. |
Experimental Protocols
Recommended Protocol: Luche Reduction of 2-Methyl-2-cyclohexen-1-one
This protocol is optimized for the selective 1,2-reduction to yield this compound.
Materials:
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2-methyl-2-cyclohexen-1-one
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Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
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Sodium borohydride (NaBH₄)
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Methanol (MeOH)
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Diethyl ether (or Ethyl Acetate)
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Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
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Saturated aqueous sodium chloride (brine) solution
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Ice bath
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Separatory funnel
Procedure:
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In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-2-cyclohexen-1-one (1.0 eq) and cerium(III) chloride heptahydrate (1.1 eq) in methanol.
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Cool the resulting solution to 0 °C in an ice bath with stirring.
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To the cooled solution, add sodium borohydride (1.1 eq) portion-wise over 10-15 minutes. Effervescence will be observed.
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Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
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Upon completion (typically within 30-60 minutes), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Remove the methanol under reduced pressure using a rotary evaporator.
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Partition the residue between diethyl ether and water.
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Separate the layers and extract the aqueous layer with two additional portions of diethyl ether.
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Combine the organic extracts and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
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Purify the crude product by flash column chromatography on silica gel if necessary.
Visualizing Reaction Pathways
The following diagrams illustrate the main synthetic pathway and the competing side reactions.
Caption: Main and side reaction pathways in the synthesis of this compound.
Caption: A logical workflow for troubleshooting the synthesis of this compound.
References
Formation of isomeric impurities in 2-Methyl-2-cyclohexen-1-OL synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Methyl-2-cyclohexen-1-ol. The information addresses common challenges related to the formation of isomeric impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most common laboratory-scale synthesis involves the reduction of 2-Methyl-2-cyclohexen-1-one. This is typically achieved using a hydride reducing agent. An alternative, though less common, route is the allylic oxidation of 1-methylcyclohexene.
Q2: What are the potential isomeric impurities in the synthesis of this compound?
A2: Several isomeric impurities can arise during the synthesis. These can be broadly categorized as:
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Positional Isomers: These isomers differ in the position of the methyl group or the double bond on the cyclohexene (B86901) ring. Common examples include 3-Methyl-2-cyclohexen-1-ol and 1-Methyl-2-cyclohexen-1-ol.
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Stereoisomers: If the synthesis is stereoselective, diastereomers or enantiomers other than the desired one might be formed.
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Rearrangement Products: Under certain conditions, rearrangement of the carbon skeleton can occur, leading to impurities like methylcyclopentene derivatives, although this is less common.
Q3: What analytical techniques are recommended for identifying and quantifying isomeric impurities?
A3: Gas chromatography (GC) is a highly effective technique for separating and quantifying volatile isomers. For structural elucidation and confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable. Chiral GC or HPLC may be necessary for the analysis of stereoisomers.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on minimizing the formation of isomeric impurities.
| Issue | Potential Cause | Recommended Action |
| Presence of 3-Methyl-2-cyclohexen-1-ol impurity | Impure starting material (2-Methyl-2-cyclohexen-1-one contaminated with 3-Methyl-2-cyclohexen-1-one). | Verify the purity of the starting ketone using GC or NMR before starting the reaction. Purify the starting material by distillation or chromatography if necessary. |
| Formation of 1-Methyl-2-cyclohexen-1-ol | This isomer can be formed from the corresponding 1-Methyl-2-cyclohexen-1-one impurity in the starting material. | As with the 3-methyl isomer, ensure the purity of the starting 2-Methyl-2-cyclohexen-1-one. |
| Isomerization of the double bond | Acidic or basic conditions during work-up or purification can catalyze the migration of the double bond. | Maintain neutral pH during aqueous work-up. Use mild purification techniques like flash chromatography with a neutral stationary phase. Avoid prolonged heating. |
| Low yield of the desired product | Incomplete reaction or side reactions. | Monitor the reaction progress using TLC or GC. Ensure the reducing agent is active and used in the correct stoichiometric amount. Control the reaction temperature to minimize side reactions. |
| Formation of over-reduction products (e.g., 2-methylcyclohexanol) | Use of a strong reducing agent or prolonged reaction time. | Use a milder reducing agent if possible. Carefully control the reaction time and temperature. Quench the reaction promptly upon completion. |
Experimental Protocols
Protocol 1: Synthesis of this compound by Reduction of 2-Methyl-2-cyclohexen-1-one
This protocol is adapted from a similar procedure for the reduction of a substituted cyclohexenone.[1]
Materials:
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2-Methyl-2-cyclohexen-1-one
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Lithium aluminum hydride (LiAlH₄)
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Anhydrous diethyl ether
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Saturated aqueous sodium sulfate (B86663) solution
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Anhydrous magnesium sulfate
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Standard laboratory glassware for inert atmosphere reactions
Procedure:
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In a flame-dried, three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place a solution of 2-Methyl-2-cyclohexen-1-one in anhydrous diethyl ether.
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Cool the flask in an ice bath.
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Slowly add a solution of LiAlH₄ in anhydrous diethyl ether to the stirred solution of the ketone via the dropping funnel.
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After the addition is complete, continue stirring at 0°C for the time determined by reaction monitoring (e.g., TLC or GC).
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Carefully quench the reaction by the dropwise addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and then more water.
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Filter the resulting white precipitate and wash it thoroughly with diethyl ether.
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Combine the filtrate and the ether washings, and dry the organic layer over anhydrous magnesium sulfate.
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Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by vacuum distillation or flash column chromatography.
Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying and addressing isomeric impurities.
Potential Isomeric Impurities Pathway
Caption: Formation of positional isomers from impure starting material.
References
Technical Support Center: Optimizing Synthesis of 2-Methyl-2-cyclohexen-1-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2-Methyl-2-cyclohexen-1-ol. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges, detailed experimental protocols, and data to help optimize your reaction conditions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the reduction of 2-methyl-2-cyclohexen-1-one (B71969).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: The reducing agent may not have been added in sufficient excess or the reaction time was too short. 2. Degradation of Reducing Agent: Sodium borohydride (B1222165) can decompose in acidic conditions or in the presence of water. 3. Suboptimal Temperature: The reaction may be too slow at very low temperatures. | 1. Optimize Stoichiometry and Time: Ensure at least a stoichiometric amount of the reducing agent is used. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and extend the reaction time if necessary. 2. Ensure Anhydrous & Basic/Neutral Conditions: Use anhydrous methanol (B129727) and ensure all glassware is thoroughly dried. If the starting material contains acidic impurities, consider a pre-treatment or use a suitable buffer. 3. Control Temperature: Maintain the reaction at the recommended temperature (e.g., 0°C for NaBH₄ reduction) to balance reaction rate and selectivity.[1] |
| Formation of Significant Side Products | 1. Over-reduction: The double bond may be reduced, leading to the formation of 2-methylcyclohexanol. This is more common with stronger reducing agents. 2. Formation of Isomeric Alcohols: If other reducible functional groups are present, they may also be reduced. 3. Starting Material Impurities: Impurities in the starting 2-methyl-2-cyclohexen-1-one can lead to various side products. | 1. Use a Milder Reducing Agent: Sodium borohydride is generally selective for ketones over alkenes. Avoid stronger reducing agents like lithium aluminum hydride if this is an issue. 2. Protect Other Functional Groups: If necessary, protect other sensitive functional groups before the reduction step. 3. Purify Starting Material: Ensure the purity of the starting ketone before the reaction. Distillation or chromatography can be used for purification. |
| Difficult Product Isolation/Purification | 1. Emulsion during Workup: Emulsions can form during the aqueous workup, making phase separation difficult. 2. Co-elution during Chromatography: The product may co-elute with impurities or the starting material. | 1. Break Emulsions: Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions. 2. Optimize Chromatography Conditions: Adjust the solvent system polarity for column chromatography to achieve better separation. Test different solvent ratios with TLC beforehand. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct laboratory-scale synthesis is the reduction of the corresponding α,β-unsaturated ketone, 2-methyl-2-cyclohexen-1-one.[1] This method is favored for its high yield and selectivity.
Q2: Which reducing agent is best for this synthesis?
A2: Sodium borohydride (NaBH₄) is a highly effective and commonly used reducing agent for this transformation. It selectively reduces the ketone group while leaving the carbon-carbon double bond intact, which is crucial for this specific synthesis. The reaction is typically performed in a protic solvent like methanol at 0°C.[1]
Q3: My reaction is complete, but I'm having trouble isolating the product after the aqueous workup. What can I do?
A3: Difficulty in isolation after workup is often due to the formation of stable emulsions. To resolve this, add a saturated solution of sodium chloride (brine) during the extraction process. This increases the ionic strength of the aqueous phase, which helps to break the emulsion and improve the separation of the organic and aqueous layers.
Q4: How can I monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture on a TLC plate alongside the starting material (2-methyl-2-cyclohexen-1-one). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the reaction is progressing. The product alcohol will have a lower Rf value than the starting ketone. Gas Chromatography (GC) can also be used for more quantitative monitoring.[2]
Experimental Protocols
Synthesis of this compound via Reduction of 2-Methyl-2-cyclohexen-1-one
This protocol is based on a typical borohydride reduction of an α,β-unsaturated ketone.
Materials:
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2-Methyl-2-cyclohexen-1-one
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Sodium borohydride (NaBH₄)
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Anhydrous Methanol
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Diethyl ether or Ethyl acetate (B1210297)
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Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Ice bath
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Separatory funnel
Procedure:
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Dissolve 2-methyl-2-cyclohexen-1-one in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
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Cool the solution to 0°C in an ice bath.
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Slowly add sodium borohydride to the stirred solution in small portions. Caution: Hydrogen gas may be evolved.
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Stir the reaction mixture at 0°C and monitor its progress by TLC until the starting material is consumed.
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Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
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Remove the methanol under reduced pressure.
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Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volume of residue).
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Combine the organic extracts and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by flash column chromatography or distillation if necessary.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
References
Technical Support Center: Enantioselective Synthesis of 2-Methyl-2-cyclohexen-1-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the enantioselectivity in the synthesis of 2-Methyl-2-cyclohexen-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for the enantioselective synthesis of this compound?
A1: The three main strategies are:
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Asymmetric Reduction of 2-Methyl-2-cyclohexen-1-one (B71969): This is a highly effective method that utilizes a chiral catalyst to reduce the prochiral ketone to the chiral allylic alcohol with high enantioselectivity.
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Kinetic Resolution of Racemic this compound: This approach involves the selective reaction of one enantiomer from a racemic mixture, leaving the unreacted enantiomer in high purity. Common methods include lipase-catalyzed acylation and Sharpless asymmetric epoxidation.
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Asymmetric Allylic Oxidation of 2-Methylcyclohexene: This is a direct approach to introduce a hydroxyl group enantioselectively at the allylic position, though it can be less common than the other two methods for this specific target.
Q2: My enantiomeric excess (ee) is lower than reported in the literature. What should I check first?
A2: Before troubleshooting the reaction itself, it is crucial to verify your analytical method. Ensure your chiral HPLC or GC method provides a good resolution of the enantiomers (a resolution greater than 1.5 is recommended). Inconsistent or low ee values can often be traced back to issues with the analytical technique.
Q3: I'm observing poor reproducibility in my asymmetric reduction of 2-methyl-2-cyclohexen-1-one. What are the likely causes?
A3: Poor reproducibility in asymmetric catalysis can stem from several factors. Key areas to investigate include the purity of your substrate and reagents, the quality and handling of the catalyst, and the stringency of your reaction conditions. Trace impurities can poison the catalyst, and variations in temperature or exposure to air and moisture can significantly impact enantioselectivity.
Q4: How critical is the choice of solvent in achieving high enantioselectivity?
A4: The solvent can have a profound impact on the outcome of an asymmetric reaction. It can influence the conformation of the catalyst-substrate complex and the relative energies of the diastereomeric transition states. It is advisable to screen a range of solvents during the optimization of your reaction conditions.
Q5: Can the temperature of the reaction affect the enantioselectivity?
A5: Yes, temperature is a critical parameter. Lowering the reaction temperature often leads to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. However, this is not always the case, and some catalytic systems have an optimal temperature range.
Troubleshooting Guides
Guide 1: Low Enantioselectivity in Asymmetric Reduction of 2-Methyl-2-cyclohexen-1-one
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity or Degradation | - Ensure the catalyst is fresh and has been stored under appropriate inert conditions. - For air- and moisture-sensitive catalysts (e.g., Noyori-type), use rigorous Schlenk line or glovebox techniques. - Verify the catalyst's purity and integrity through analytical methods if possible. |
| Substrate or Reagent Impurities | - Purify the 2-methyl-2-cyclohexen-1-one substrate (e.g., by distillation or chromatography) to remove potential catalyst poisons. - Use high-purity, anhydrous solvents. Degas the solvent before use. - Ensure any additives or co-catalysts are of high purity. |
| Suboptimal Reaction Conditions | - Screen a range of temperatures, often starting at lower temperatures (e.g., 0 °C, -20 °C, -40 °C). - Optimize the catalyst loading. Too high or too low a concentration can sometimes be detrimental. - Vary the solvent. Common choices include methanol, ethanol, isopropanol, dichloromethane, and toluene. |
| Incorrect Catalyst/Substrate Matching | - The chosen chiral ligand may not be optimal for this specific substrate. If possible, screen a small library of different chiral ligands. |
Guide 2: Inefficient Kinetic Resolution of (±)-2-Methyl-2-cyclohexen-1-ol
| Potential Cause | Troubleshooting Steps |
| Low Enzyme Activity (Lipase-Catalyzed Resolution) | - Ensure the lipase (B570770) is from a reliable source and has been stored correctly. - Optimize the reaction medium; lipases often show different activities and selectivities in different organic solvents. - Check the pH of the reaction mixture if an aqueous phase is present. |
| Reaction Not Reaching ~50% Conversion | - Monitor the reaction progress carefully using GC or TLC. For optimal kinetic resolution, the reaction should be stopped at or near 50% conversion. - Adjust the reaction time or enzyme/catalyst loading to achieve the desired conversion. |
| Low Selectivity (Sharpless Epoxidation) | - Ensure that the titanium(IV) isopropoxide is of high quality and handled under anhydrous conditions. - Use freshly opened or properly stored tert-butyl hydroperoxide. - The presence of 3Å or 4Å molecular sieves is often crucial for achieving high enantioselectivity. |
| Difficult Separation of Products | - In enzymatic resolutions, the acylated product must be separable from the unreacted alcohol. Develop an effective chromatographic or extraction method for separation. |
Data Presentation
Table 1: Asymmetric Reduction of 2-Methyl-2-cyclohexenone Analogues
| Catalyst/Method | Substrate | Yield (%) | ee (%) | Reference |
| RuCl₂[(S)-tolbinap][(R,R)-dpen] | 2,4,4-Trimethyl-2-cyclohexenone | - | 96 | [1] |
| Ene-Reductase (YqjM) | 4-Methyl-4-phenyl-cyclohexa-2,5-dienone | 78 | >99 | [2][3] |
| ZnEt₂/pybox/PMHS | 2-Cyclohexen-1-one | 88 | 26 | [4] |
Note: Data for the exact substrate 2-methyl-2-cyclohexenone is limited in readily available literature; these examples on similar substrates demonstrate the potential of these catalytic systems.
Table 2: Kinetic Resolution of Racemic Allylic Alcohols
| Method | Substrate | Unreacted Alcohol ee (%) | Product ee (%) | Conversion (%) |
| Lipase PS (Pseudomonas cepacia) | (±)-trans-2-Phenylcyclohexanol | >99 | >99 | ~50 |
| Sharpless Asymmetric Epoxidation | (±)-Cyclohex-1-enylcyclohexylmethylsilanol | >98 | - | 52 |
Note: This data is for analogous substrates and illustrates the high enantioselectivities achievable with these kinetic resolution methods.
Experimental Protocols
Protocol 1: Asymmetric Reduction of 2-Methyl-2-cyclohexen-1-one via Noyori-type Hydrogenation
This protocol is a general procedure adapted for the target substrate based on established methods for similar ketones.[5][6]
-
Catalyst Preparation (in a glovebox or under inert atmosphere):
-
To a Schlenk flask, add [RuCl₂(p-cymene)]₂ and the chiral BINAP-based ligand (e.g., (S)-BINAP) in a 1:1.1 molar ratio.
-
Add degassed solvent (e.g., dichloromethane/methanol mixture).
-
Stir the mixture at room temperature for the specified time to form the pre-catalyst.
-
-
Hydrogenation Reaction:
-
In a high-pressure reactor, dissolve 2-methyl-2-cyclohexen-1-one in degassed methanol.
-
Add the prepared catalyst solution (typically 0.1 to 1 mol% loading).
-
Seal the reactor, purge with hydrogen gas several times.
-
Pressurize the reactor with hydrogen (e.g., 50-100 atm) and stir at a controlled temperature (e.g., 25-40 °C).
-
Monitor the reaction progress by GC or TLC.
-
-
Work-up and Analysis:
-
Once the reaction is complete, carefully vent the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Determine the enantiomeric excess by chiral HPLC or GC.
-
Protocol 2: Lipase-Catalyzed Kinetic Resolution of (±)-2-Methyl-2-cyclohexen-1-ol
This protocol is a general procedure based on lipase-catalyzed acylation of secondary alcohols.[7]
-
Reaction Setup:
-
To a flask, add racemic this compound and a suitable organic solvent (e.g., hexane, toluene, or tert-butyl methyl ether).
-
Add an acyl donor, such as vinyl acetate (B1210297) (typically 1.5-3 equivalents).
-
Add the lipase (e.g., Lipase from Candida antarctica B, Novozym 435, or Pseudomonas cepacia lipase, typically 10-50 mg per mmol of substrate).
-
-
Enzymatic Reaction:
-
Stir the suspension at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by TLC or GC to determine the conversion. The reaction should be stopped at approximately 50% conversion to obtain high ee for both the unreacted alcohol and the formed ester.
-
-
Work-up and Separation:
-
When the desired conversion is reached, filter off the enzyme and wash it with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Separate the resulting ester from the unreacted alcohol by flash column chromatography on silica gel.
-
-
Analysis:
-
Determine the enantiomeric excess of the unreacted alcohol and the ester separately using chiral HPLC or GC. The ester can be hydrolyzed back to the alcohol for analysis if necessary.
-
Visualizations
Caption: A workflow for troubleshooting low enantioselectivity.
Caption: Logical relationship in asymmetric catalytic reduction.
Caption: Experimental workflow for enzymatic kinetic resolution.
References
- 1. nobelprize.org [nobelprize.org]
- 2. Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Lipase-Catalyzed Acetylation of Racemic Citronellol and Determination of Enantioselectivity through Derivat... [protocols.io]
Technical Support Center: Purification of 2-Methyl-2-cyclohexen-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2-Methyl-2-cyclohexen-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The most common impurities depend on the synthetic route. If prepared by the reduction of 2-Methyl-2-cyclohexen-1-one, residual starting material is a likely impurity. Syntheses involving dehydration of 2-methylcyclohexanol (B165396) can lead to the formation of isomeric impurities, which are often the most challenging to separate. These can include:
-
Positional Isomers: 1-Methyl-2-cyclohexen-1-ol and 3-Methyl-2-cyclohexen-1-ol.
-
Exocyclic Alkene Isomer: Methylenecyclohexan-1-ol.
-
Unreacted Starting Material: 2-Methyl-2-cyclohexen-1-one.
-
Solvent Residues: From the reaction and workup steps.
-
Water: If the workup involves aqueous solutions.
Q2: What are the primary methods for purifying this compound?
A2: The two primary methods for the purification of this compound are fractional distillation under reduced pressure and column chromatography. The choice between these methods depends on the nature of the impurities and the required final purity.
Q3: My purified product is degrading over time. How can I improve its stability?
A3: Allylic alcohols like this compound can be sensitive to acidic conditions and oxidation. Ensure all residual acidic catalysts from the synthesis are thoroughly neutralized and removed during workup. For long-term storage, it is advisable to keep the purified compound under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature. The use of antioxidants may also be considered, depending on the intended application.
Troubleshooting Guides
Fractional Distillation
Fractional distillation is a powerful technique for separating compounds with different boiling points. For effective separation of this compound from its common impurities, a vacuum distillation is necessary to prevent thermal degradation.
Potential Impurities and their Boiling Points:
| Compound | Boiling Point | Pressure |
| This compound | 80 °C | 18 Torr [1] |
| 1-Methyl-2-cyclohexen-1-ol | 24-26 °C | 1.2 Torr[2] |
| 3-Methyl-2-cyclohexen-1-ol | 56 °C | 1 Torr[3][4] |
| 2-Methyl-2-cyclohexen-1-one | 176-179 °C | 760 mmHg[5] |
Troubleshooting Common Distillation Issues:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Isomers | - Insufficient column efficiency (too few theoretical plates).- Distillation rate is too fast. | - Use a longer fractionating column (e.g., Vigreux or packed column).- Decrease the heating rate to allow for proper vapor-liquid equilibrium. Aim for a distillation rate of 1-2 drops per second. |
| Product Contaminated with Lower-Boiling Impurity | - Inefficient fractionating column.- Fore-run was not adequately separated. | - Ensure the column is well-insulated to maintain a proper temperature gradient.- Collect a distinct forerun fraction until the head temperature stabilizes at the boiling point of the desired product. |
| Product Contaminated with Higher-Boiling Impurity (e.g., starting ketone) | - Distillation was carried on for too long.- "Bumping" of the distillation pot. | - Stop collecting the main fraction as soon as the temperature begins to rise above the product's boiling point.- Ensure smooth boiling with the use of a stir bar or boiling chips. Do not overfill the distillation flask. |
| No Distillate Collection at Expected Temperature | - Leak in the vacuum system.- Thermometer bulb is incorrectly placed. | - Check all joints and connections for a secure seal. Use high-vacuum grease if necessary.- The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser. |
| Suspicion of Azeotrope Formation | - The presence of water or other solvents can lead to the formation of azeotropes, which distill at a constant temperature different from the boiling points of the individual components. | - Ensure the crude product is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate) before distillation.- If a water azeotrope is suspected, an initial distillation setup with a Dean-Stark trap can be used to remove the water. |
Experimental Workflow for Fractional Distillation
Caption: Workflow for the purification of this compound by fractional distillation.
Column Chromatography
Column chromatography is an effective method for separating compounds with similar boiling points but different polarities, such as the isomeric impurities of this compound.
Troubleshooting Common Chromatography Issues:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Isomers (Co-elution) | - Inappropriate solvent system (eluent is too polar or not polar enough).- Column is overloaded. | - Develop an optimal solvent system using Thin Layer Chromatography (TLC) first. Aim for a solvent mixture that gives a good separation of spots with Rf values between 0.2 and 0.5. Start with a non-polar solvent system (e.g., hexane (B92381)/ethyl acetate (B1210297) 9:1) and gradually increase the polarity.- The amount of crude material should generally be no more than 1-5% of the mass of the silica (B1680970) gel. |
| Product Elutes Too Quickly (High Rf) | - The eluent is too polar. | - Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane. |
| Product Does Not Elute (Low Rf) | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. |
| Tailing of Spots on TLC or Broad Bands on Column | - The sample is too concentrated when loaded.- The compound is interacting strongly with the acidic silica gel. | - Dissolve the sample in a minimal amount of a low-polarity solvent for loading.- Consider adding a small amount (e.g., 0.1-1%) of a modifier like triethylamine (B128534) to the eluent to suppress interactions with acidic sites on the silica. |
| Cracks or Channels in the Silica Gel Bed | - Improper packing of the column. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point during the packing or running of the column. |
Logical Flow for Developing a Column Chromatography Method
Caption: Decision-making workflow for optimizing a column chromatography separation.
Detailed Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
Objective: To separate this compound from lower and higher boiling point impurities.
Materials:
-
Crude this compound
-
Anhydrous magnesium sulfate
-
Boiling chips or magnetic stir bar
-
Fractional distillation apparatus (Vigreux column recommended)
-
Vacuum pump and pressure gauge
-
Heating mantle
-
Collection flasks
Procedure:
-
Drying: Dry the crude product over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are sealed with high-vacuum grease. Place a stir bar or boiling chips in the distillation flask.
-
Distillation:
-
Begin stirring and apply vacuum, gradually reducing the pressure to approximately 18-20 Torr.
-
Slowly heat the distillation flask.
-
Collect the initial fraction (forerun), which will contain lower-boiling isomers, until the vapor temperature stabilizes at the boiling point of this compound (~80 °C at 18 Torr).
-
Change the receiving flask and collect the main fraction of purified product.
-
Monitor the temperature closely. Stop the distillation if the temperature begins to rise significantly, indicating the distillation of higher-boiling impurities.
-
-
Analysis: Analyze the purity of the collected fractions by GC-MS.
Protocol 2: Purification by Flash Column Chromatography
Objective: To separate this compound from isomeric impurities and non-volatile residues.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane and Ethyl Acetate (HPLC grade)
-
TLC plates (silica gel)
-
Glass chromatography column
-
Compressed air or nitrogen source
-
Collection tubes
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude mixture with varying ratios of hexane and ethyl acetate. A good starting point is 9:1 hexane:ethyl acetate. The ideal system will show good separation between the spots.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack, draining the excess solvent until the solvent level is just above the silica bed.
-
Add a thin layer of sand on top of the silica.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a low-polarity solvent (e.g., dichloromethane (B109758) or the eluent).
-
Carefully add the sample to the top of the silica gel.
-
-
Elution:
-
Carefully add the eluent to the column and apply gentle pressure to begin elution.
-
Collect fractions and monitor their composition by TLC.
-
If the desired compound is not eluting, the polarity of the eluent can be gradually increased (gradient elution).
-
-
Product Recovery: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Analysis: Confirm the purity of the combined fractions using GC-MS or NMR.
References
- 1. This compound | C7H12O | CID 300312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Semi-empirical topological method for the prediction of the chromatographic retention of cis- and trans-alkene isomers and alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experiment #5 [sas.upenn.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
Removal of unreacted starting material from 2-Methyl-2-cyclohexen-1-OL
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted starting material, primarily 2-Methyl-2-cyclohexen-1-one, from the desired product, 2-Methyl-2-cyclohexen-1-OL. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound after its synthesis from 2-Methyl-2-cyclohexen-1-one?
A1: The primary methods for purifying this compound and removing unreacted 2-Methyl-2-cyclohexen-1-one are fractional distillation, column chromatography, and liquid-liquid extraction. The choice of method depends on the scale of the reaction, the desired purity of the final product, and the available equipment.
Q2: How can I monitor the progress of the purification?
A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation of this compound from the more nonpolar starting material, 2-Methyl-2-cyclohexen-1-one. A suitable eluent system, such as a mixture of hexanes and ethyl acetate, will show distinct spots for the two compounds, allowing for the identification of pure fractions.
Q3: Are there any safety precautions I should take during the purification process?
A3: Yes. Always work in a well-ventilated fume hood, especially when using volatile organic solvents. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. When performing distillations, ensure the apparatus is assembled correctly to avoid pressure buildup.
Troubleshooting Guides
Fractional Distillation
Issue: Poor separation between this compound and 2-Methyl-2-cyclohexen-1-one.
-
Possible Cause: The distillation column has an insufficient number of theoretical plates.
-
Solution: Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings or Vigreux indentations).
-
-
Possible Cause: The distillation is being conducted too quickly.
-
Solution: Reduce the heating rate to allow for proper equilibrium to be established within the column. A slow, steady collection rate of 1-2 drops per second is recommended.
-
-
Possible Cause: The boiling point difference is insufficient at atmospheric pressure.
-
Solution: Perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling points of both compounds and may increase the difference in their boiling points, facilitating better separation.
-
Issue: The product is bumping or boiling unevenly.
-
Possible Cause: Lack of boiling chips or inadequate stirring.
-
Solution: Add a few boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling.
-
Column Chromatography
Issue: The product and starting material are co-eluting.
-
Possible Cause: The solvent system (eluent) is too polar.
-
Solution: Decrease the polarity of the eluent. Start with a low polarity solvent like hexanes and gradually increase the proportion of a more polar solvent like ethyl acetate. Use TLC to determine the optimal solvent system that provides good separation between the two compounds.
-
-
Possible Cause: The column is overloaded.
-
Solution: Use a larger column or reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a 20:1 to 50:1 ratio of silica (B1680970) gel to crude product by weight.
-
Issue: Tailing of spots on TLC or streaking on the column.
-
Possible Cause: The compound is interacting too strongly with the stationary phase, or the sample is too concentrated.
-
Solution: Add a small amount of a slightly more polar solvent to the eluent system. Ensure the sample is fully dissolved in a minimal amount of solvent before loading it onto the column.
-
Liquid-Liquid Extraction
Issue: An emulsion has formed between the organic and aqueous layers.
-
Possible Cause: Vigorous shaking of the separatory funnel.
-
Solution: Gently invert the separatory funnel several times instead of shaking vigorously. To break up an existing emulsion, you can try adding a small amount of brine (saturated NaCl solution) or waiting for the layers to separate over time.
-
Issue: Poor recovery of the product in the organic layer.
-
Possible Cause: Insufficient number of extractions.
-
Solution: Perform multiple extractions (typically 3) with the organic solvent to ensure the complete transfer of the product from the aqueous layer.
-
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | C₇H₁₂O | 112.17 | 80 @ 18 Torr[1] | 0.962[1] |
| 2-Methyl-2-cyclohexen-1-one | C₇H₁₀O | 110.15 | 176-179 @ 760 mmHg[2] | 0.972[2] |
Experimental Protocols
Fractional Distillation
This protocol is suitable for separating compounds with different boiling points.
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a distillation head with a thermometer, and receiving flasks.
-
Sample Preparation: Place the crude reaction mixture into the round-bottom flask along with a few boiling chips or a magnetic stir bar.
-
Distillation: Heat the flask gently. As the mixture boils, the vapor will rise through the fractionating column. The component with the lower boiling point (unreacted starting material is likely to have a lower boiling point at reduced pressure) will reach the top of the column first.
-
Fraction Collection: Collect the distillate in fractions. Monitor the temperature at the distillation head. A stable temperature reading indicates that a pure component is distilling. Change the receiving flask when the temperature begins to rise to collect the desired this compound.
-
Analysis: Analyze the collected fractions using TLC or GC to determine their purity.
Column Chromatography
This method separates compounds based on their polarity.
-
Column Preparation: Pack a chromatography column with silica gel as the stationary phase. The column can be packed as a slurry in a non-polar solvent (wet packing) or with dry silica gel followed by the addition of the solvent (dry packing).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar solvent (mobile phase), such as hexanes. Gradually increase the polarity of the mobile phase by adding a more polar solvent, like ethyl acetate. The less polar 2-Methyl-2-cyclohexen-1-one will elute first, followed by the more polar this compound.
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Monitor the fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator.
Liquid-Liquid Extraction
This technique is used to separate the product from water-soluble impurities after the reaction workup.
-
Workup: After the reaction is complete, quench the reaction mixture with a suitable aqueous solution (e.g., saturated ammonium (B1175870) chloride).
-
Extraction: Transfer the mixture to a separatory funnel. Add an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and gently invert the funnel multiple times, venting frequently to release pressure.[3][4]
-
Separation: Allow the layers to separate. The organic layer containing the product and unreacted starting material will typically be the top layer. Drain the aqueous layer.
-
Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate). Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product, which can then be further purified by distillation or chromatography.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Catalyst Deactivation in 2-Methyl-2-cyclohexen-1-OL Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during the synthesis of 2-Methyl-2-cyclohexen-1-OL.
Frequently Asked Questions (FAQs)
Q1: What are the common catalytic systems used for the synthesis of this compound?
The synthesis of this compound is primarily achieved through the allylic oxidation of 1-methylcyclohexene. The most common catalytic systems for this transformation include:
-
Selenium Dioxide (SeO₂): Often used in catalytic amounts in conjunction with a stoichiometric co-oxidant.[1][2]
-
Co-oxidants for SeO₂: Tert-butyl hydroperoxide (t-BuOOH) or hydrogen peroxide (H₂O₂) are frequently used to regenerate the active Se(IV) species.[1][2][3]
-
Chromium-based Catalysts: Chromium(VI) oxide (CrO₃) and other chromium reagents are effective for allylic oxidations, though their toxicity is a significant concern.[4]
-
Cobalt-based Catalysts: Cobalt oxides (e.g., CoO, Co₃O₄) are also employed for the allylic oxidation of cyclohexene (B86901) derivatives.[5][6]
Q2: What are the primary mechanisms of catalyst deactivation in this synthesis?
Catalyst deactivation can occur through several mechanisms, depending on the catalytic system employed:
-
Poisoning: Impurities in the reactants or solvent can irreversibly bind to the active sites of the catalyst.
-
Fouling/Coking: The deposition of carbonaceous materials (coke) or heavy byproducts on the catalyst surface can block active sites and pores.
-
Thermal Degradation (Sintering): High reaction temperatures can lead to the agglomeration of catalyst particles, reducing the active surface area.
-
Leaching: The active catalytic species may dissolve into the reaction medium, leading to a loss of heterogeneous catalyst.
-
Chemical Transformation: The active catalyst may be converted into a less active or inactive form. For instance, in the SeO₂/t-BuOOH system, the reduction of Se(IV) to inactive lower oxidation states is a key deactivation pathway if the re-oxidation is inefficient.[2]
Q3: How can I regenerate a deactivated catalyst?
Regeneration methods are specific to the catalyst and the deactivation mechanism:
-
Calcination: For deactivation by coking, heating the catalyst in a controlled atmosphere of air or oxygen can burn off the carbonaceous deposits.
-
Washing: Solvents can be used to wash away adsorbed impurities or byproducts that cause fouling.
-
Chemical Treatment: For catalysts that have undergone a change in oxidation state, treatment with an appropriate oxidizing or reducing agent can restore activity. For example, in the SeO₂/t-BuOOH system, the co-oxidant's role is to continuously regenerate the active Se(IV) species.[1][2]
Troubleshooting Guides
Problem 1: Low or Decreasing Conversion with Selenium Dioxide (SeO₂) Catalyst
Possible Causes:
-
Inefficient Re-oxidation of Selenium: The co-oxidant (e.g., t-BuOOH) may be degrading or consumed in side reactions, leading to the accumulation of inactive, reduced selenium species.
-
Formation of Stable Byproducts: The diol byproduct can react with selenium dioxide to form a stable cyclic selenite, sequestering the catalyst.[7]
-
Thermal Degradation: Although less common at typical reaction temperatures, prolonged exposure to high temperatures can lead to the degradation of supported SeO₂ catalysts.
-
Poisoning: Impurities in the 1-methylcyclohexene feed or solvent can poison the catalyst.
Troubleshooting Steps:
-
Verify Co-oxidant Quality and Stoichiometry: Ensure the co-oxidant is fresh and used in the correct stoichiometric amount. Consider adding the co-oxidant portion-wise during the reaction to maintain its concentration.
-
Monitor Reaction Temperature: Maintain the recommended reaction temperature to avoid thermal degradation of the catalyst and co-oxidant.
-
Analyze for Byproduct Formation: Use techniques like GC-MS or NMR to identify the formation of diols or other byproducts that might react with the catalyst.
-
Purify Starting Materials: Ensure the 1-methylcyclohexene and solvent are free from impurities that could act as catalyst poisons.
Problem 2: Deactivation of Cobalt Oxide (CoOₓ) Catalyst
Possible Causes:
-
Product Inhibition: The desired product, this compound, or other oxygenated byproducts can adsorb onto the surface of the cobalt oxide catalyst, blocking active sites.[5]
-
Coking: At higher temperatures, decomposition of the substrate or products can lead to the formation of coke on the catalyst surface.
-
Change in Oxidation State: The active cobalt oxide species may be reduced or over-oxidized to a less active state during the reaction.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Adjust the reaction temperature and time to minimize byproduct formation and coking. Lower temperatures may reduce the rate of deactivation due to product adsorption.
-
Catalyst Regeneration: A deactivated cobalt oxide catalyst can often be regenerated by calcination in air to burn off adsorbed species and coke.
-
Consider Catalyst Support: The choice of support for the cobalt oxide nanoparticles can influence its stability and resistance to deactivation.
Problem 3: Rapid Deactivation of Chromium-based Catalysts
Possible Causes:
-
Leaching of Chromium: The active chromium species may leach from the support material into the reaction mixture, especially under acidic conditions.
-
Reduction of Cr(VI): The active Cr(VI) species is reduced during the oxidation of the substrate. Inefficient re-oxidation can lead to a loss of activity.
-
Fouling: Polymerization of the alkene or condensation of byproducts on the acidic sites of the catalyst can cause fouling.
Troubleshooting Steps:
-
Control Reaction pH: Maintain a neutral or slightly basic pH if possible to minimize chromium leaching.
-
Use a Co-oxidant: In some systems, a co-oxidant can be used to regenerate the active Cr(VI) species.
-
Catalyst Regeneration: A common method for regenerating chromium oxide catalysts involves washing with water followed by impregnation with a solution of a chromium salt and subsequent calcination.[8]
Quantitative Data Summary
| Catalyst System | Typical Deactivation Mechanism | Key Performance Parameters | Regeneration Method |
| SeO₂ / t-BuOOH | Inefficient re-oxidation of Se(II) to Se(IV); Formation of stable selenites with diol byproducts.[7] | Conversion and selectivity are highly dependent on the SeO₂/t-BuOOH ratio and temperature. | Continuous in-situ regeneration by the co-oxidant. |
| Cobalt Oxide (CoOₓ) | Adsorption of oxygenated products onto the catalyst surface (product inhibition).[5] | Selectivity can be size and temperature-dependent, with larger particles favoring cyclohexene at lower temperatures. | Calcination in air to remove adsorbed species. |
| Chromium Oxide (CrO₃) | Leaching of active chromium species; Reduction of Cr(VI). | High initial activity but can deactivate rapidly. | Washing, impregnation with a chromium salt, and calcination.[8] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Catalytic SeO₂ and t-BuOOH
-
Objective: To synthesize this compound via allylic oxidation of 1-methylcyclohexene.
-
Materials: 1-methylcyclohexene, Selenium dioxide (SeO₂), tert-Butyl hydroperoxide (t-BuOOH, 70 wt. % in water), Dichloromethane (CH₂Cl₂), Saturated aqueous sodium bicarbonate (NaHCO₃), Anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Procedure:
-
In a round-bottom flask, dissolve 1-methylcyclohexene (1.0 eq) in CH₂Cl₂.
-
Add a catalytic amount of SeO₂ (e.g., 0.02 eq).
-
To the stirred mixture, add t-BuOOH (1.5 eq) dropwise over 30 minutes.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Visualizations
Caption: Common deactivation pathways for Selenium Dioxide and Cobalt Oxide catalysts.
Caption: Troubleshooting workflow for catalyst deactivation in this compound synthesis.
References
- 1. adichemistry.com [adichemistry.com]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. scientificupdate.com [scientificupdate.com]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. EP0432909B1 - Chromium oxide catalyst regeneration method - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Methyl-2-cyclohexen-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-2-cyclohexen-1-ol. The focus is on the critical work-up procedure following the reduction of 2-Methyl-2-cyclohexen-1-one.
Experimental Protocols
A common and effective method for the synthesis of this compound is the reduction of 2-Methyl-2-cyclohexen-1-one. Below are detailed protocols for this reduction using two common reducing agents: Lithium Aluminum Hydride (LiAlH₄) and Sodium Borohydride (B1222165) (NaBH₄).
Protocol 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)
This protocol is adapted from a procedure for a similar compound and is expected to give a high yield.[1]
Materials:
-
2-Methyl-2-cyclohexen-1-one
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)
-
Lithium Aluminum Hydride (LiAlH₄)
-
Saturated aqueous sodium sulfate (B86663) (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place a solution of 2-Methyl-2-cyclohexen-1-one in anhydrous diethyl ether.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add a solution of LiAlH₄ in anhydrous diethyl ether from the dropping funnel to the stirred solution of the enone.
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional 15-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Carefully and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of sodium sulfate until the evolution of gas ceases.[2][3]
-
Alternatively, for every 'x' grams of LiAlH₄ used, cautiously add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and then 3'x' mL of water (Fieser workup).[4][5] This should produce a granular precipitate.
-
Filter the resulting slurry through a pad of Celite® or filter paper.
-
Wash the filter cake thoroughly with diethyl ether.
-
Transfer the filtrate to a separatory funnel and wash with a saturated aqueous sodium chloride (brine) solution.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography.
-
Protocol 2: Reduction with Sodium Borohydride (NaBH₄)
This method is generally safer and involves a simpler work-up procedure.
Materials:
-
2-Methyl-2-cyclohexen-1-one
-
Methanol (B129727) (MeOH) or Ethanol (EtOH)
-
Sodium Borohydride (NaBH₄)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution or dilute HCl
-
Diethyl ether (Et₂O) or Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve 2-Methyl-2-cyclohexen-1-one in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0 °C.
-
Add sodium borohydride in small portions to the stirred solution.
-
Stir the reaction mixture at 0 °C for 30-60 minutes, monitoring by TLC until the starting material is consumed.
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution or dilute HCl at 0 °C.[6]
-
Stir for 15-20 minutes.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether or dichloromethane (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase on a rotary evaporator to yield the crude product.
-
Purify the product by vacuum distillation or flash column chromatography.
-
Data Presentation
Table 1: Comparison of Reducing Agents for 2-Methyl-2-cyclohexen-1-one Reduction
| Reducing Agent | Typical Solvent | Reaction Temperature | Work-up Complexity | Typical Yield | Reference |
| LiAlH₄ | Diethyl ether, THF | 0 °C to room temp. | High (requires careful quenching) | > 95% (for similar compounds) | [1] |
| NaBH₄ | Methanol, Ethanol | 0 °C to room temp. | Low to moderate | ~95% | [7] |
Table 2: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O | [8] |
| Molecular Weight | 112.17 g/mol | [8] |
| IUPAC Name | 2-methylcyclohex-2-en-1-ol | [8] |
| CAS Number | 20461-30-7 | [8] |
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q1: My yield of this compound is low. What are the potential causes?
A1: Low yields can stem from several factors:
-
Incomplete Reaction: Ensure the reaction has gone to completion by monitoring with TLC. If necessary, increase the reaction time or the amount of reducing agent.
-
Side Reactions: Over-reduction to 2-methylcyclohexanol (B165396) can occur, especially with excess or highly reactive reducing agents. Using a milder reagent like NaBH₄ can sometimes mitigate this. For LiAlH₄ reactions, maintaining a low temperature is crucial.
-
Work-up Issues: Product loss during extraction due to emulsion formation or incomplete extraction is a common problem. Ensure thorough extraction and proper handling of the work-up procedure.
-
Volatility of the Product: this compound is relatively volatile. Be cautious during solvent removal on the rotary evaporator; use a moderate temperature and pressure.
Q2: How do I choose between LiAlH₄ and NaBH₄ for the reduction?
A2: The choice of reducing agent depends on the scale of your reaction, safety considerations, and the presence of other functional groups.
-
LiAlH₄ is a very powerful reducing agent that will reduce most carbonyl functionalities. It is pyrophoric and reacts violently with water, requiring careful handling and a more complex work-up.[2]
-
NaBH₄ is a milder and safer reducing agent. It is more selective for aldehydes and ketones and can be used in protic solvents like methanol or ethanol, simplifying the procedure and work-up.[9] For the reduction of an α,β-unsaturated ketone to an allylic alcohol, NaBH₄ is often the preferred reagent to avoid over-reduction.
Q3: What are the common byproducts in this synthesis?
A3: Potential byproducts include:
-
Unreacted Starting Material: 2-Methyl-2-cyclohexen-1-one.
-
Over-reduced Product: 2-Methylcyclohexanol, where the double bond has also been reduced. This is more likely with stronger reducing agents or harsher reaction conditions.
-
1,4-Reduction Product: 2-Methylcyclohexan-1-one, where the double bond is reduced but the ketone remains. Using NaBH₄ with CeCl₃ (Luche reduction) can favor 1,2-reduction to the desired allylic alcohol.[10]
Troubleshooting Specific Issues
Issue 1: A persistent emulsion forms during the aqueous work-up.
-
Cause: Aluminum salts (from LiAlH₄ work-up) or other fine particulates can stabilize emulsions.[11] Vigorous shaking during extraction can also contribute to this issue.
-
Solution:
-
Break the Emulsion:
-
Add a saturated solution of NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion.[12]
-
Gently swirl the mixture instead of shaking vigorously.
-
Filter the entire mixture through a pad of Celite® or glass wool.[12][13]
-
For LiAlH₄ work-ups, using Rochelle's salt (sodium potassium tartrate) solution during the quench can chelate the aluminum salts and prevent emulsion formation.[4][11]
-
-
Prevention:
-
Issue 2: The product is contaminated with residual reducing agent byproducts.
-
Cause: Incomplete quenching or insufficient washing during the work-up.
-
Solution:
-
LiAlH₄: Ensure the quenching procedure is followed meticulously. The formation of a white, granular precipitate is a good indicator of a successful quench. If a gelatinous precipitate forms, it can be difficult to filter and may trap the product. Adding a small amount of dilute acid (e.g., 10% H₂SO₄) can help dissolve aluminum hydroxides, but be cautious as this can also promote side reactions of the allylic alcohol.[4]
-
NaBH₄: Borate esters formed during the reaction are typically hydrolyzed during the aqueous quench. Ensure sufficient time and adequate mixing during this step.
-
Issue 3: Difficulty in purifying the final product.
-
Cause: The presence of impurities with similar boiling points or polarities.
-
Solution:
-
Vacuum Distillation: If byproducts have significantly different boiling points, vacuum distillation can be effective.
-
Flash Column Chromatography: This is a highly effective method for separating the desired allylic alcohol from non-polar byproducts (like over-reduced alkanes) and more polar impurities. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexanes) is typically used.
-
Visualizations
Caption: General experimental workflow for the synthesis and work-up of this compound.
Caption: Troubleshooting guide for resolving emulsions during the work-up procedure.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. rroij.com [rroij.com]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Workup [chem.rochester.edu]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. This compound | C7H12O | CID 300312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Reactivity Analysis of 2-Methyl-2-cyclohexen-1-ol and 3-Methyl-2-cyclohexen-1-ol for Researchers and Drug Development Professionals
An objective guide to the reactivity of two pivotal structural isomers, 2-Methyl-2-cyclohexen-1-ol and 3-Methyl-2-cyclohexen-1-ol, is presented for professionals in the fields of chemical research and pharmaceutical development. This document provides a comparative analysis of their performance in key organic transformations, supported by established chemical principles and extrapolated experimental data from analogous systems.
The strategic placement of a methyl group on the cyclohexene (B86901) ring in these allylic alcohols significantly influences their reactivity profiles. Understanding these differences is crucial for controlling reaction outcomes, optimizing yields, and designing synthetic pathways for complex molecules. This guide delves into a comparative analysis of their reactivity in oxidation, epoxidation, and acid-catalyzed dehydration reactions.
Structural and Electronic Properties
The primary distinction between this compound and 3-Methyl-2-cyclohexen-1-ol lies in the position of the methyl substituent relative to the double bond and the hydroxyl group. In this compound, the methyl group is at the 2-position, directly attached to a carbon of the double bond, creating a trisubstituted alkene. In 3-Methyl-2-cyclohexen-1-ol, the methyl group is at the 3-position, allylic to the double bond. This structural variance impacts the steric environment around the reactive centers (the double bond and the hydroxyl group) and the electronic nature of the double bond.
Comparative Reactivity in Key Organic Reactions
Oxidation to α,β-Unsaturated Ketones
The oxidation of allylic alcohols to their corresponding α,β-unsaturated ketones is a fundamental transformation in organic synthesis. The reactivity of these two isomers is expected to differ due to steric and electronic factors.
Inferred Reactivity:
-
This compound: The presence of the methyl group on the double bond may slightly hinder the approach of the oxidant to the hydroxyl group. However, the resulting conjugated system in the product, 2-methyl-2-cyclohexen-1-one, is stabilized by the methyl group.
-
3-Methyl-2-cyclohexen-1-ol: The methyl group is remote from the hydroxyl group, imposing minimal steric hindrance to oxidation. The product, 3-methyl-2-cyclohexen-1-one, is a readily formed α,β-unsaturated ketone.
| Reactant | Oxidizing Agent | Expected Major Product | Inferred Relative Rate |
| This compound | Pyridinium (B92312) chlorochromate (PCC) | 2-Methyl-2-cyclohexen-1-one | Moderate |
| 3-Methyl-2-cyclohexen-1-ol | Pyridinium chlorochromate (PCC) | 3-Methyl-2-cyclohexen-1-one | Faster |
Epoxidation of the Double Bond
Epoxidation of the double bond in these allylic alcohols is influenced by the directing effect of the hydroxyl group and the steric hindrance around the alkene.
Inferred Reactivity and Stereoselectivity:
-
This compound: The syn-directing effect of the allylic hydroxyl group is well-established in the epoxidation of cyclohexenols. However, the methyl group at the 2-position will likely create steric hindrance, potentially slowing down the reaction and influencing the facial selectivity of the epoxidation.
-
3-Methyl-2-cyclohexen-1-ol: The hydroxyl group is expected to direct the epoxidation to the syn face of the double bond. The methyl group at the 3-position is not directly on the double bond and is expected to have a less pronounced steric effect on the approach of the peroxy acid compared to the 2-methyl isomer.
| Reactant | Epoxidizing Agent | Expected Major Product | Inferred Relative Rate | Expected Major Diastereomer |
| This compound | meta-Chloroperoxybenzoic acid (m-CPBA) | 2-Methyl-1,2-epoxycyclohexan-1-ol | Slower | syn to the hydroxyl group |
| 3-Methyl-2-cyclohexen-1-ol | meta-Chloroperoxybenzoic acid (m-CPBA) | 3-Methyl-1,2-epoxycyclohexan-1-ol | Faster | syn to the hydroxyl group |
Acid-Catalyzed Dehydration
Acid-catalyzed dehydration of these alcohols will lead to the formation of dienes. The regioselectivity of the elimination will be governed by the stability of the resulting products (Zaitsev's rule).
Inferred Reactivity and Product Distribution:
-
This compound: Dehydration is expected to proceed via protonation of the hydroxyl group, followed by loss of water to form an allylic carbocation. Elimination of a proton from an adjacent carbon would lead to the formation of 1-methyl-1,3-cyclohexadiene (B73880) and 2-methyl-1,3-cyclohexadiene. The former, being a more substituted diene, is expected to be the major product.
-
3-Methyl-2-cyclohexen-1-ol: Dehydration will also proceed through an allylic carbocation. The possible products are 1-methyl-1,3-cyclohexadiene and 3-methyl-1,3-cyclohexadiene. Again, the more substituted diene, 1-methyl-1,3-cyclohexadiene, is anticipated to be the major product. The relative rates of dehydration will depend on the stability of the intermediate carbocations.
| Reactant | Acid Catalyst | Expected Major Product | Expected Minor Product(s) |
| This compound | Sulfuric Acid (H₂SO₄) | 1-Methyl-1,3-cyclohexadiene | 2-Methyl-1,3-cyclohexadiene |
| 3-Methyl-2-cyclohexen-1-ol | Sulfuric Acid (H₂SO₄) | 1-Methyl-1,3-cyclohexadiene | 3-Methyl-1,3-cyclohexadiene |
Experimental Protocols
General Procedure for Oxidation with Pyridinium Chlorochromate (PCC)
To a stirred solution of the allylic alcohol (1.0 mmol) in dichloromethane (B109758) (10 mL) at room temperature is added pyridinium chlorochromate (1.5 mmol). The reaction mixture is stirred for 2-4 hours, and the progress is monitored by thin-layer chromatography. Upon completion, the mixture is filtered through a pad of silica (B1680970) gel, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
To a solution of the allylic alcohol (1.0 mmol) in dichloromethane (10 mL) at 0 °C is added meta-chloroperoxybenzoic acid (1.2 mmol). The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed successively with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude epoxide is purified by column chromatography.
General Procedure for Acid-Catalyzed Dehydration
The allylic alcohol (1.0 mmol) is dissolved in a minimal amount of a high-boiling inert solvent. A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added. The mixture is heated, and the diene product is distilled as it is formed. The collected distillate is washed with water and a mild base to remove any acidic impurities, dried over a suitable drying agent, and may be further purified by fractional distillation.
Visualizing Reaction Pathways
A Comparative Guide to Catalysts for the Synthesis of 2-Methyl-2-cyclohexen-1-ol
For Researchers, Scientists, and Drug Development Professionals
The efficient and selective synthesis of 2-Methyl-2-cyclohexen-1-ol, a valuable chiral building block and intermediate in the synthesis of pharmaceuticals and fine chemicals, is of significant interest. The choice of catalyst is paramount in determining the yield, selectivity, and overall efficiency of the synthetic route. This guide provides an objective comparison of various catalytic systems for the synthesis of this compound, supported by experimental data. Two primary catalytic strategies are discussed: the reduction of 2-Methyl-2-cyclohexen-1-one and the allylic oxidation of 1-methylcyclohexene.
Catalyst Performance Comparison
The following tables summarize the performance of different catalysts for the two main synthetic routes to this compound.
Table 1: Catalytic Reduction of 2-Methyl-2-cyclohexen-1-one
| Catalytic System | Catalyst | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity | Ref. |
| Transfer Hydrogenation | [Ir(cod)Cl]₂/dppp (B1165662)/Cs₂CO₃ | 2-Propanol | 2-Propanol | 80 | 1-2 | >95 | High for C=C reduction | [1] |
| Meerwein-Ponndorf-Verley | Al(Oi-Pr)₃ | i-Propanol | Toluene | 110 | 24 | High | High for C=O reduction | [2][3] |
| Asymmetric Hydrogenation | RuCl₂[(S)-BINAP][(R,R)-dpen] | H₂ | Methanol | RT | 12 | 96 (for analog) | 96% ee (for analog) | [4] |
| Biocatalysis | Baker's Yeast (S. cerevisiae) | Glucose | Water | RT | 24-72 | Moderate to High | High (Stereoselective) | [5][6] |
| Biocatalysis | Ene-Reductase (e.g., TsOYE) | NAD(P)H/GDH | MTBE/Buffer | 30 | 24 | >99 | High (Stereoselective) | [7] |
Note: Data for some systems are based on analogous substrates due to the limited availability of data for 2-Methyl-2-cyclohexen-1-one specifically.
Table 2: Catalytic Allylic Oxidation of 1-Methylcyclohexene
| Catalytic System | Catalyst | Oxidant | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (Alcohol vs. Ketone) | Ref. |
| Selenium Dioxide Catalysis | SeO₂ (catalytic) | t-BuOOH | CH₂Cl₂ | 0 - RT | 19 | Moderate | Favors alcohol, but ketone is a major byproduct | [8][9] |
| Chromium-based Catalysis | (Cr)MCM-48 | t-BuOOH | Chlorobenzene | 120 | 12 | ~60 | Primarily 2-cyclohexen-1-one | |
| Photocatalysis | Ni/NiO/CdS | H₂O (for H₂) | Acetonitrile/H₂O | RT | 6 | 14.8 | Mixture of alcohol and ketone |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further development.
Catalytic Transfer Hydrogenation of 2-Methyl-2-cyclohexen-1-one
This protocol is a general procedure for the transfer hydrogenation of α,β-unsaturated ketones.
Materials:
-
2-Methyl-2-cyclohexen-1-one
-
Iridium(I) catalyst, e.g., [Ir(cod)Cl]₂
-
Phosphine ligand, e.g., 1,3-bis(diphenylphosphino)propane (B126693) (dppp)
-
Base, e.g., Cesium carbonate (Cs₂CO₃)
-
Hydrogen donor, e.g., 2-Propanol (anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine [Ir(cod)Cl]₂ (0.5-1 mol%), dppp (1-2 mol%), and Cs₂CO₃ (5-10 mol%).
-
Add anhydrous 2-propanol as the solvent and hydrogen source.
-
Add 2-Methyl-2-cyclohexen-1-one to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (typically 1-2 hours), monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to isolate this compound.
Catalytic Allylic Oxidation of 1-Methylcyclohexene with Selenium Dioxide
This protocol describes a method for the allylic hydroxylation of alkenes using a catalytic amount of selenium dioxide.
Materials:
-
1-Methylcyclohexene
-
Selenium dioxide (SeO₂) (catalytic amount, e.g., 5 mol%)
-
Co-oxidant, e.g., tert-Butyl hydroperoxide (t-BuOOH) (70% in water)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve selenium dioxide in dichloromethane in a round-bottom flask.
-
Add tert-butyl hydroperoxide to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of 1-methylcyclohexene in dichloromethane to the cooled mixture.
-
Stir the reaction mixture at 0 °C to room temperature, monitoring the progress by TLC or GC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to separate this compound from the ketone byproduct and unreacted starting material.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the synthetic processes described.
Caption: Synthetic routes to this compound.
Caption: General experimental workflow for catalyst screening.
References
- 1. Iridium-Catalyzed Transfer Hydrogenation of α,β-Unsaturated and Saturated Carbonyl Compounds with 2-Propanol [organic-chemistry.org]
- 2. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 3. Meerwein-Ponndorf-Verley Reduction - Wordpress [reagents.acsgcipr.org]
- 4. nobelprize.org [nobelprize.org]
- 5. Biocatalysis with Unconventional Yeasts [mdpi.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Biocatalytic reduction of alkenes in micro-aqueous organic solvent catalysed by an immobilised ene reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. adichemistry.com [adichemistry.com]
Spectroscopic comparison of 2-Methyl-2-cyclohexen-1-OL isomers
A comprehensive spectroscopic comparison of the enantiomeric isomers of 2-Methyl-2-cyclohexen-1-ol is presented for researchers, scientists, and professionals in drug development. This guide details the necessary spectroscopic techniques for distinguishing between the (R) and (S) enantiomers and provides available experimental data for the racemic mixture.
Isomerism in this compound
This compound possesses a single chiral center at the carbon atom bearing the hydroxyl group (C1). Consequently, it exists as a pair of non-superimposable mirror images known as enantiomers: (R)-2-Methyl-2-cyclohexen-1-ol and (S)-2-Methyl-2-cyclohexen-1-ol. Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are inherently unable to differentiate between enantiomers as they exhibit identical physical and chemical properties in an achiral environment. To distinguish and characterize these isomers, chiroptical spectroscopic methods or the use of chiral auxiliary agents in conventional spectroscopy is necessary.
Spectroscopic Methods for Enantiomeric Distinction
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[1][2] Enantiomers produce VCD spectra that are equal in intensity but opposite in sign, effectively appearing as mirror images of each other.[2] This makes VCD an ideal method for the unambiguous determination of absolute configuration when compared with quantum chemical calculations.[3]
NMR Spectroscopy with Chiral Shift Reagents
In the presence of a chiral shift reagent, enantiomers can be distinguished using NMR spectroscopy. The chiral shift reagent forms diastereomeric complexes with the (R) and (S) enantiomers. These diastereomeric complexes have different magnetic environments, leading to distinct chemical shifts and splitting patterns in their NMR spectra, allowing for their differentiation and quantification.[4]
Spectroscopic Data for Racemic this compound
¹³C NMR Data
The following table summarizes the ¹³C NMR spectral data for racemic this compound.[5]
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=CH | (not available) |
| C-CH₃ | (not available) |
| CH-OH | (not available) |
| CH₂ | (not available) |
| CH₂ | (not available) |
| CH₂ | (not available) |
| CH₃ | (not available) |
Note: Specific peak assignments were not available in the referenced source.
Infrared (IR) Spectroscopy Data
The key IR absorption bands for racemic this compound are presented below.[5]
| Functional Group | Vibrational Frequency (cm⁻¹) |
| O-H Stretch | (broad band, typical for alcohols) |
| C-H Stretch (sp²) | (above 3000) |
| C-H Stretch (sp³) | (below 3000) |
| C=C Stretch | (around 1650) |
| C-O Stretch | (around 1050-1150) |
Note: Specific peak values were not provided in the referenced source; typical ranges are given.
Mass Spectrometry (MS) Data
The mass spectrum of racemic this compound provides information about its molecular weight and fragmentation pattern.[5]
| Parameter | Value |
| Molecular Ion (M⁺) | m/z 112 |
| Key Fragments | (not specified) |
Experimental Protocols
Hypothetical Vibrational Circular Dichroism (VCD) Analysis
This protocol describes the general procedure for obtaining and interpreting VCD spectra to differentiate the enantiomers of this compound.
-
Sample Preparation : Prepare a solution of the enantiomerically pure (R) or (S)-2-Methyl-2-cyclohexen-1-ol (approximately 5-10 mg) in a suitable deuterated solvent such as chloroform-d (B32938) (CDCl₃) to a concentration of about 0.1 M.[3]
-
Instrumentation : Utilize a commercial VCD spectrometer.
-
Data Acquisition :
-
Acquire the VCD and IR spectra of the sample solution.
-
Acquire the VCD and IR spectra of the pure solvent under the same conditions for background subtraction.
-
Typically, spectra are collected at a resolution of 4-8 cm⁻¹.[3]
-
-
Computational Modeling :
-
Perform quantum chemical calculations (e.g., using Density Functional Theory with a basis set like 6-31G*) to predict the theoretical VCD spectra for both the (R) and (S) enantiomers.[3]
-
-
Data Analysis :
-
Subtract the solvent spectra from the sample spectra.
-
Compare the experimental VCD spectrum with the computationally predicted spectra for the (R) and (S) enantiomers.
-
The enantiomer whose calculated spectrum matches the experimental spectrum determines the absolute configuration of the sample. The VCD spectrum of the other enantiomer is expected to be the mirror image.
-
Visualized Workflows
The following diagrams illustrate the logical flow for the spectroscopic analysis of this compound isomers.
Caption: Logical relationship between isomers and spectroscopic methods.
References
- 1. api.pageplace.de [api.pageplace.de]
- 2. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound | C7H12O | CID 300312 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Biological Activity of 2-Methyl-2-cyclohexen-1-ol Derivatives: A Guide for Researchers
A comprehensive analysis of the antimicrobial, cytotoxic, and anti-inflammatory potential of derivatives of 2-Methyl-2-cyclohexen-1-ol and related cyclohexene (B86901) analogs is presented for researchers, scientists, and drug development professionals. This guide synthesizes available experimental data to offer a comparative perspective on the biological activities of this class of compounds.
Derivatives of this compound, a monoterpenoid alcohol, are of growing interest in medicinal chemistry due to their structural similarity to various bioactive natural products. While specific data on a wide range of this compound derivatives is limited, this guide provides a comparative overview based on structurally related cyclohexenone and cyclohexene analogs. The presented data highlights their potential as antimicrobial, cytotoxic, and anti-inflammatory agents, providing a foundation for future research and development.
Quantitative Data Summary
Table 1: Antimicrobial Activity of Cyclohexenone and Related Derivatives
| Compound/Derivative | Test Organism | Gram Stain | MIC (µg/mL) | Reference |
| Cyclohexenone Derivative A | Staphylococcus aureus | Positive | 64 | [1] |
| Cyclohexenone Derivative B | Mycobacterium smegmatis | N/A | 64 | [1] |
| Cyclohexenone Derivative C | Yersinia enterocolitica | Negative | 64 | [1] |
| Cyclohexenone Derivative D | Escherichia coli | Negative | 256 | [1] |
| Cyclohexenone Derivative E | Candida albicans | N/A | 256 | [1] |
Table 2: Cytotoxic Activity of Cyclohexene and Cyclohexanone (B45756) Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Diethyl-4-hydroxy-2-(4-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate | RAW 264.7 (Macrophage) | Not specified, inhibits NO production | [2] |
| 2,5-di(cyclohexen-2-yl)benzene-1,4-diol | HUVEC (Endothelial) | 2.0 | [3] |
| 2-tert-butyl-5-(cyclohexen-2-yl)benzene-1,4-diol | HUVEC (Endothelial) | 1.4 | [3] |
| 3,5-bis(pyridine-4-yl)-1-methylpiperidin-4-one | MDA-MB-231 (Breast) | <1 | [4] |
| 3,5-bis(3,4,5-trimethoxybenzylidene)-1-methylpiperidin-4-one | MDA-MB-231 (Breast) | <1 | [4] |
| (-)-Zeylenone | RAW 264.7 (Macrophage) | 20.18 (for NO inhibition) | [3] |
Anti-inflammatory Activity and Signaling Pathways
Cyclohexene and cyclohexenone derivatives have demonstrated notable anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways. A recurring mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response.
Terpenoids, the broader class to which this compound belongs, are known to inhibit NF-κB signaling at various stages, including preventing the degradation of the inhibitory protein IκBα and blocking the nuclear translocation of the p65 subunit[4]. This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6)[2]. For instance, certain polyoxygenated cyclohexene derivatives have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages by downregulating the NF-κB signaling pathway[3].
Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays are provided below to facilitate the evaluation of novel this compound derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method (for MIC Determination)
-
Preparation of Bacterial Inoculum: A fresh bacterial culture is suspended in a sterile broth and its turbidity is adjusted to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). The suspension is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: The test compound is serially diluted in a 96-well microtiter plate containing an appropriate broth to obtain a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay: MTT Assay
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control.
Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents
-
Animal Preparation: Healthy rodents (rats or mice) are fasted overnight before the experiment.
-
Compound Administration: The test compound is administered orally or intraperitoneally at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a specific time (e.g., 60 minutes) following compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at various time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.
Visualizations
The following diagrams illustrate a typical experimental workflow and a key signaling pathway relevant to the biological activities of these compounds.
Figure 1: General experimental workflow for evaluating the biological activities of this compound derivatives.
Figure 2: Generalized NF-κB signaling pathway and a potential point of inhibition by cyclohexenol derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Methyl-2-cyclohexen-1-ol
For researchers and professionals in the fields of organic synthesis and drug development, the efficient and selective construction of functionalized cyclic scaffolds is a paramount objective. 2-Methyl-2-cyclohexen-1-ol is a valuable chiral building block and intermediate in the synthesis of various natural products and pharmaceutical agents. This guide provides a detailed comparison of two common synthetic routes to this target molecule: the reduction of 2-methyl-2-cyclohexen-1-one (B71969) and the allylic oxidation of 1-methylcyclohexene.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Reduction of Ketone | Route 2: Allylic Oxidation |
| Starting Material | 2-Methyl-2-cyclohexen-1-one | 1-Methylcyclohexene |
| Reagent | Sodium Borohydride (B1222165) (NaBH₄) | Selenium Dioxide (SeO₂) |
| Reaction Type | 1,2-Reduction | Allylic C-H Oxidation |
| Typical Yield | ~95% | ~50-60% |
| Reaction Time | 30 minutes | 24 hours |
| Reaction Temperature | 0 °C to Room Temperature | Reflux (approx. 65-70 °C) |
| Key Advantages | High yield, short reaction time, mild conditions | Readily available starting material |
| Key Disadvantages | Starting material may require prior synthesis | Lower yield, longer reaction time, toxic reagent |
Route 1: Reduction of 2-Methyl-2-cyclohexen-1-one
This approach involves the 1,2-reduction of the α,β-unsaturated ketone, 2-methyl-2-cyclohexen-1-one, to the corresponding allylic alcohol. Sodium borohydride (NaBH₄) is a commonly employed reducing agent for this transformation due to its mild nature and high chemoselectivity for carbonyl groups over alkenes.
Experimental Protocol
To a solution of 2-methyl-2-cyclohexen-1-one (1.0 mmol) in methanol (B129727) (10 mL) at 0 °C is added sodium borohydride (1.1 mmol) in portions. The reaction mixture is stirred at 0 °C for 30 minutes. Upon completion, the reaction is quenched by the addition of water (5 mL) and the mixture is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford this compound.
Signaling Pathway: Reduction Mechanism
Comparative Guide to the Synthesis and Spectral Validation of 2-Methyl-2-cyclohexen-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common methods for the synthesis of 2-Methyl-2-cyclohexen-1-ol, a valuable intermediate in organic synthesis. The validation of the synthesized product is demonstrated through a detailed analysis of its spectral data. This document is intended to assist researchers in selecting an appropriate synthetic route and in confirming the identity and purity of the resulting product.
Synthesis Methodologies
Two prevalent methods for the synthesis of this compound from 2-Methyl-2-cyclohexen-1-one are presented: reduction with sodium borohydride (B1222165) and the Luche reduction.
Method 1: Sodium Borohydride Reduction
This method involves the reduction of the ketone functionality of 2-Methyl-2-cyclohexen-1-one using sodium borohydride in a protic solvent, typically methanol (B129727). This approach is widely used due to its simplicity and the relatively mild reaction conditions.
Method 2: Luche Reduction
The Luche reduction is a chemoselective method for the 1,2-reduction of α,β-unsaturated ketones to the corresponding allylic alcohols.[1][2] This method employs a combination of sodium borohydride and a lanthanide salt, most commonly cerium(III) chloride heptahydrate, in methanol.[1][2] The presence of the cerium salt enhances the selectivity for the 1,2-reduction, minimizing the competing 1,4-conjugate addition.[1][2]
A comparison of the two methods is summarized below:
| Feature | Sodium Borohydride Reduction | Luche Reduction |
| Primary Reagent | Sodium Borohydride (NaBH₄) | Sodium Borohydride (NaBH₄) and Cerium(III) Chloride (CeCl₃·7H₂O) |
| Selectivity | May produce a mixture of 1,2- and 1,4-reduction products | Highly selective for 1,2-reduction, yielding the allylic alcohol[1][2] |
| Reaction Conditions | Typically 0 °C to room temperature in methanol[3] | Typically room temperature in methanol[4] |
| Advantages | Simple, readily available reagents | High chemoselectivity, mild conditions[1][2][4] |
| Disadvantages | Potential for side products (1,4-addition) | Requires an additional reagent (cerium salt) |
Experimental Protocols
Method 1: Synthesis of this compound via Sodium Borohydride Reduction [3]
-
Dissolve 2-Methyl-2-cyclohexen-1-one in methanol and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride to the stirred solution.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for a specified time.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash chromatography or distillation.
Method 2: Synthesis of this compound via Luche Reduction [4]
-
Dissolve 2-Methyl-2-cyclohexen-1-one and cerium(III) chloride heptahydrate in methanol at room temperature.
-
Add sodium borohydride portion-wise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a dilute acid solution (e.g., 1 M HCl).
-
Extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Spectral Data Validation
The successful synthesis of this compound can be confirmed by analyzing its characteristic spectral data. The following tables summarize the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for the target compound.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.5-5.6 | br s | 1H | =CH |
| ~4.0-4.1 | br s | 1H | CH-OH |
| ~1.9-2.1 | m | 2H | Allylic CH₂ |
| ~1.7 | s | 3H | CH₃ |
| ~1.5-1.8 | m | 4H | Ring CH₂ |
| ~1.5 | br s | 1H | OH |
Table 2: ¹³C NMR Spectral Data of this compound [5]
| Chemical Shift (δ, ppm) | Assignment |
| ~135 | C=C (quaternary) |
| ~125 | C=C (CH) |
| ~70 | CH-OH |
| ~30 | Allylic CH₂ |
| ~25 | Ring CH₂ |
| ~20 | Ring CH₂ |
| ~19 | CH₃ |
Table 3: IR Spectral Data of this compound [6]
| Wavenumber (cm⁻¹) | Functional Group |
| ~3350 (broad) | O-H (alcohol) |
| ~3020 | =C-H (alkene) |
| ~2930, ~2860 | C-H (alkane) |
| ~1670 | C=C (alkene) |
| ~1050 | C-O (alcohol) |
Table 4: Mass Spectrometry Data of this compound [5]
| m/z | Interpretation |
| 112 | Molecular ion [M]⁺ |
| 97 | [M - CH₃]⁺ |
| 94 | [M - H₂O]⁺ |
| 79 | [M - H₂O - CH₃]⁺ |
Visualizing the Synthesis and Validation Workflow
The following diagrams illustrate the synthesis pathways and the overall validation workflow.
Caption: Synthesis pathways to this compound.
References
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. Mass Spectrometry [www2.chemistry.msu.edu]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Luche Reduction | Thermo Fisher Scientific - US [thermofisher.com]
- 5. This compound | C7H12O | CID 300312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cyclohexanol, 2-methyl- [webbook.nist.gov]
Reactivity of 2-Methyl-2-cyclohexen-1-ol: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, a nuanced understanding of the reactivity of functional groups is paramount. This guide provides a comparative analysis of the reactivity of 2-Methyl-2-cyclohexen-1-ol, a tertiary allylic alcohol, with other allylic alcohols in key organic transformations, including oxidation, epoxidation, and rearrangement reactions. The presence of the methyl group at the C2-position and the cyclic structure significantly influence its reactivity profile compared to other secondary and tertiary, as well as acyclic, allylic alcohols.
Comparative Reactivity Data
The reactivity of allylic alcohols is markedly influenced by their substitution pattern (primary, secondary, or tertiary) and the specific reaction conditions. The following tables summarize quantitative data from various studies to facilitate a direct comparison.
Table 1: Comparison of Yields in the Oxidation of Allylic Alcohols
| Allylic Alcohol | Oxidizing Agent | Product | Yield (%) | Reference |
| 2-Cyclohexen-1-ol (B1581600) (Secondary) | Mn(OAc)₃/catalytic DDQ | 2-Cyclohexen-1-one | ~90 | [1] |
| cis-2-Methyl-2-penten-1-ol (Primary) | MnO₂ | cis-2-Methyl-2-pentenal | 64 | [2] |
| trans-2-Methyl-2-penten-1-ol (Primary) | MnO₂ | trans-2-Methyl-2-pentenal | 83 | [2] |
| 2-Methyl-2-cyclohexen-1-one (Ketone) | NaBH₄ (Reduction) | This compound | 95 | [3] |
Table 2: Comparison of Yields and Enantioselectivity in the Epoxidation of Allylic Alcohols
| Allylic Alcohol | Catalyst System | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Tertiary Allylic Alcohols (General) | Sharpless Asymmetric Epoxidation | Epoxy alcohol | Moderate | Low | [4] |
| 1-Methylcyclopent-2-en-1-ol (B8748489) (Tertiary) | Sharpless Asymmetric Epoxidation | Epoxy alcohol | 50 | 41 | [5] |
| Tertiary Allylic Alcohols | Hf(IV)-bishydroxamic acid | Epoxy alcohol | up to 99 | up to 99 | [4] |
Key Reaction Profiles
Oxidation
The oxidation of allylic alcohols is a fundamental transformation yielding α,β-unsaturated aldehydes or ketones. The reactivity of this compound, a tertiary alcohol, is expected to be lower than primary and secondary allylic alcohols under typical oxidation conditions that require the presence of a hydrogen atom on the carbinol carbon.[6] However, specific reagents can effect the oxidation of tertiary allylic alcohols, often proceeding through alternative mechanisms.
For instance, the oxidation of the secondary allylic alcohol 2-cyclohexen-1-ol using manganese triacetate with catalytic 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) provides the corresponding enone in approximately 90% yield.[1] While direct quantitative data for the oxidation of this compound is scarce, the successful oxidation of other tertiary allylic alcohols suggests that similar transformations are feasible, albeit potentially requiring more specialized reagents. The reverse reaction, the reduction of 2-Methyl-2-cyclohexen-1-one with sodium borohydride, proceeds in high yield (95%), indicating the thermodynamic stability of the alcohol.[3]
Epoxidation
Epoxidation of the double bond in allylic alcohols is a stereochemically important reaction. The hydroxyl group can direct the epoxidizing agent to the syn-face of the double bond, leading to high diastereoselectivity.[7]
For tertiary allylic alcohols like this compound, the widely used Sharpless asymmetric epoxidation is generally inefficient, often resulting in moderate yields and low enantioselectivity.[4] For example, the Sharpless epoxidation of 1-methylcyclopent-2-en-1-ol gives the corresponding epoxide in 50% yield and 41% ee.[5] More recent developments, such as the use of hafnium(IV)-bishydroxamic acid complexes, have shown promise for the highly enantioselective epoxidation of tertiary allylic alcohols, with reported yields and ee values up to 99%.[4] In contrast, for secondary cyclic allylic alcohols, vanadium-catalyzed epoxidations show excellent syn-diastereoselectivity.[7]
Rearrangement
Acid-catalyzed rearrangements are a characteristic reaction of tertiary alcohols, often proceeding through a carbocation intermediate. For this compound, protonation of the hydroxyl group followed by the loss of water would generate a resonance-stabilized tertiary allylic carbocation. This intermediate can then undergo various transformations, including nucleophilic attack by the solvent or rearrangement of the carbon skeleton.
Experimental Protocols
General Protocol for the Oxidation of a Secondary Allylic Alcohol (2-Cyclohexen-1-ol)
This protocol is adapted from a general procedure for the oxidation of allylic alcohols using Mn(OAc)₃ and catalytic DDQ.[1]
-
To a solution of 2-cyclohexen-1-ol (1.0 mmol) in a suitable solvent (e.g., dichloromethane (B109758), 10 mL) is added Mn(OAc)₃ (2.5 mmol) and DDQ (0.1 mmol).
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford 2-cyclohexen-1-one.
General Protocol for the Sharpless Asymmetric Epoxidation of an Allylic Alcohol
This protocol is a general procedure for the Sharpless epoxidation.[10]
-
To a flame-dried round-bottom flask charged with 4 Å molecular sieves and dichloromethane (5 mL/mmol of alcohol) is added L-(+)-diethyl tartrate (0.1 mmol) and Ti(OiPr)₄ (0.1 mmol) at -20 °C.
-
The mixture is stirred for 30 minutes, after which the allylic alcohol (1.0 mmol) is added.
-
A solution of tert-butyl hydroperoxide (TBHP) in toluene (B28343) (2.0 M, 1.2 mmol) is added dropwise.
-
The reaction is stirred at -20 °C and monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of a 10% aqueous solution of tartaric acid.
-
The mixture is stirred for 1 hour at room temperature, and the layers are separated.
-
The aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude epoxy alcohol is purified by column chromatography.
Visualizing Reaction Pathways
To further illustrate the chemical transformations discussed, the following diagrams, generated using the DOT language, depict a representative reaction mechanism and an experimental workflow.
Caption: Mechanism of secondary allylic alcohol oxidation.
Caption: Sharpless asymmetric epoxidation workflow.
References
- 1. Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanotrun.com [nanotrun.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Catalytic Enantioselective Epoxidation of Tertiary Allylic- and Homoallylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. benchchem.com [benchchem.com]
- 7. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]
- 8. Pinacol rearrangement - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Enantiomeric Excess Determination of Chiral 2-Methyl-2-cyclohexen-1-ol
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and characterization of chiral molecules such as 2-Methyl-2-cyclohexen-1-ol. The stereochemical purity of this allylic alcohol can significantly influence its biological activity and pharmacological properties. This guide provides a comprehensive comparison of the three primary analytical techniques for determining its enantiomeric excess: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
This document outlines the principles of each method, provides detailed experimental protocols based on best practices for similar analytes, and presents a comparative analysis of their performance. While specific validated methods for this compound are not extensively documented in publicly available literature, the methodologies described herein for analogous chiral alcohols are well-established and serve as a robust starting point for method development.
Comparison of Analytical Methods
The selection of an appropriate analytical method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sample throughput, availability of instrumentation, and the need for method development. The following table summarizes the key characteristics of Chiral HPLC, Chiral GC, and NMR Spectroscopy for this purpose.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | NMR with Chiral Auxiliaries |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[1][2] | Separation of volatile enantiomers or their derivatives based on their interaction with a chiral stationary phase in a capillary column.[3] | Formation of transient diastereomeric complexes with a chiral solvating agent (CSA) or covalent diastereomers with a chiral derivatizing agent (CDA), inducing chemical shift differences between enantiomeric signals.[4] |
| Typical Chiral Selector | Polysaccharide derivatives (e.g., cellulose (B213188) or amylose-based CSPs).[1] | Cyclodextrin derivatives (e.g., β- or γ-cyclodextrin-based CSPs).[5] | Chiral solvating agents (e.g., (R)-(-)-1,1'-Bi-2-naphthol) or chiral derivatizing agents (e.g., Mosher's acid).[4] |
| Sample Preparation | Dissolution in a suitable solvent compatible with the mobile phase. | May require derivatization (e.g., acetylation, silylation) to improve volatility and separation. | Dissolution of the analyte and a chiral auxiliary in a suitable deuterated solvent. |
| Instrumentation | HPLC system with a chiral column and a suitable detector (e.g., UV, PDA). | Gas chromatograph with a chiral capillary column and a detector (e.g., FID). | High-field NMR spectrometer. |
| Typical Resolution | Baseline separation of enantiomeric peaks is often achievable. | High-resolution separation is common for volatile compounds. | Depends on the chiral auxiliary and the magnetic field strength. |
| Data Analysis | Integration of peak areas of the two enantiomers. % ee = |Area₁ - Area₂| / (Area₁ + Area₂) * 100. | Integration of peak areas of the two enantiomers. % ee = |Area₁ - Area₂| / (Area₁ + Area₂) * 100. | Integration of the distinct signals of the diastereomeric complexes. |
| Advantages | Broad applicability, wide range of available stationary phases, robust and well-established. | High efficiency, fast analysis for volatile compounds, high sensitivity with FID.[3] | No separation required, provides structural information, can be non-destructive (with CSAs). |
| Disadvantages | Can require significant method development, higher cost of chiral columns and solvents. | May require derivatization, limited to thermally stable and volatile compounds. | Lower sensitivity and accuracy compared to chromatographic methods, potential for signal overlap, derivatization is destructive. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate and reliable determination of enantiomeric excess. The following are representative methodologies for each technique, which can be adapted and optimized for this compound.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
This method relies on the differential interaction of the enantiomers with a chiral stationary phase, leading to their separation.
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Conditions (Representative):
-
Column: A polysaccharide-based chiral column (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 95:5 v/v). The optimal ratio may need to be determined empirically.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm (as the analyte has a weak chromophore, a Refractive Index (RI) detector can also be considered).
-
Injection Volume: 10 µL.
Data Analysis:
The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100
Method 2: Chiral Gas Chromatography (GC)
This method is suitable for the analysis of volatile chiral compounds. Derivatization is often employed to improve peak shape and resolution.[6]
Derivatization Protocol (Acetate Derivative):
-
To a solution of this compound (10 mg) in dichloromethane (B109758) (1 mL), add acetic anhydride (B1165640) (50 µL) and a catalytic amount of pyridine (B92270) (10 µL).
-
Stir the mixture at room temperature for 1 hour.
-
Quench the reaction with water and extract the acetylated derivative with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully evaporate the solvent.
-
Dissolve the residue in a known volume of hexane (B92381) for GC analysis.
GC Conditions (Representative):
-
Column: A cyclodextrin-based chiral capillary column (e.g., CP-Chirasil-DEX CB, 25 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow or pressure.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 1 min, then ramp at 5 °C/min to 180 °C, and hold for 5 min.
-
Detector: Flame Ionization Detector (FID) at 250 °C.
-
Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).
Data Analysis:
The enantiomeric excess is calculated from the integrated peak areas of the two diastereomeric acetate (B1210297) derivatives using the same formula as for HPLC.
Method 3: NMR Spectroscopy with a Chiral Solvating Agent (CSA)
This method involves the in-situ formation of transient diastereomeric complexes that exhibit distinct NMR signals for each enantiomer.[4]
Sample Preparation:
-
Prepare a solution of this compound (approximately 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol) to the NMR tube.
-
Gently mix the sample and acquire another ¹H NMR spectrum.
NMR Analysis:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: Standard ¹H NMR.
-
Analysis: Compare the spectra before and after the addition of the CSA. Look for the splitting of a characteristic proton signal of this compound (e.g., the carbinol proton or the methyl protons) into two distinct signals corresponding to the two diastereomeric complexes.
Data Analysis:
The enantiomeric excess is determined by the integration of the two separated signals: ee (%) = [|Integration(signal 1) - Integration(signal 2)| / (Integration(signal 1) + Integration(signal 2))] x 100
Visualization of Experimental Workflow
The following diagrams illustrate the general workflow for determining enantiomeric excess and the logical relationship between the discussed analytical techniques.
Caption: General workflow for enantiomeric excess determination.
References
- 1. Enantioselective Synthesis of Enantioisotopomers with Quantitative Chiral Analysis by Chiral Tag Rotational Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fagg.be [fagg.be]
- 3. hplc.sk [hplc.sk]
- 4. Application of a High-Throughput Enantiomeric Excess Optical Assay Involving a Dynamic Covalent Assembly: Parallel Asymmetric Allylation and Ee Sensing of Homoallylic Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. arpi.unipi.it [arpi.unipi.it]
A Comparative Guide to the Kinetic-Reactivity Profiles of 2-Methyl-2-cyclohexen-1-ol and Analogous Cyclic Alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of the reaction kinetics of 2-Methyl-2-cyclohexen-1-ol and its structural analogs: cyclohexenol, 1-methylcyclohexenol, and isopulegol. The objective is to provide a comprehensive resource for understanding the relative reactivity of these cyclic alcohols in key chemical transformations, including oxidation, epoxidation, and esterification. The information herein is intended to support the optimization of synthetic routes and the development of novel chemical entities.
Comparative Kinetic Data
The following tables summarize the available quantitative data for the reactions of this compound and its comparators. Due to the limited direct kinetic studies on this compound, data from closely related structures and reactions are included to provide a broader context for reactivity trends.
Table 1: Oxidation Reaction Kinetics
| Substrate | Oxidant/Catalyst | Rate Law | Activation Energy (Ea) | Key Findings & Conditions |
| 2-Cyclohexen-1-ol | O/Au(111) | Not specified | Not specified | Major product is 2-cyclohexen-1-one. The allylic alcohol shows a high degree of ring C-H activation. |
| Cyclohexanol | Cr(VI) | Second-order | 45.32 kJ/mol | Reaction in acetic acid medium. |
| Cyclohexanol | K2S2O8 (acidic medium) | First-order | Not specified | Oxidation rate is dependent on alcohol concentration. |
| 2-Methylcyclohexanol | Os(VIII) / Chloramine-T | Zero-order wrt substrate | Not specified | Rate is independent of the initial substrate concentration in alkaline medium. |
Table 2: Epoxidation & Dehydration Reaction Kinetics
| Substrate | Reagent/Catalyst | Reaction Type | Rate Law/Key Findings | Activation Energy (Ea) |
| Cyclohexene (B86901) | H2O2 / TS-1 (mesoporous) | Epoxidation | Eley-Rideal type mechanism | 40 ± 2 kJ/mol |
| Cyclohexene | H2O2 / Vanadium-based MOF | Epoxidation | Significant differences in selectivity between liquid and gas phases. | Not specified |
| 1-Methylcyclohexanol | Acid-catalyzed | Dehydration | Proceeds via an E1 mechanism. | Not specified |
Table 3: Esterification Reaction Kinetics
| Substrate | Reagent/Catalyst | Rate Law | Key Findings & Conditions |
| Cyclohexanol | Acetic Acid | Second-order | Reaction carried out in a stirred batch reactor. |
| p-tert-butyl cyclohexanol | Acetic Acid / Ion Exchange Resin | Intrinsically kinetically controlled | Free from mass transfer resistance. |
Experimental Protocols
1. Kinetic Study of 2-Methylcyclohexanol Oxidation by Chloramine-T (Adapted from)
-
Materials: 2-methylcyclohexanol, Osmium Tetroxide (OsO4) solution, Chloramine-T (CAT) solution, sodium hydroxide (B78521) (for alkaline medium), potassium iodide, sodium thiosulfate (B1220275) solution, starch indicator, doubly distilled water.
-
Procedure:
-
A reaction mixture containing the required concentrations of 2-methylcyclohexanol, Os(VIII) oxide solution, and sodium hydroxide is prepared in a stoppered flask and thermostated at the desired temperature.
-
A separate solution of Chloramine-T is also thermostated at the same temperature.
-
The reaction is initiated by adding the required volume of the CAT solution to the reaction mixture.
-
The progress of the reaction is monitored by withdrawing aliquots of the reaction mixture at regular intervals and determining the concentration of unconsumed CAT iodometrically. This involves adding the aliquot to a solution of potassium iodide and titrating the liberated iodine against a standard sodium thiosulfate solution using starch as an indicator.
-
The rate of reaction is determined from the change in concentration of CAT over time. The order of the reaction with respect to each reactant is determined by varying their initial concentrations while keeping others constant.
-
2. Gas-Phase Epoxidation of Cyclohexene (General Protocol)
-
Apparatus: A fixed-bed flow reactor system equipped with a temperature controller, mass flow controllers for gas feeds, a saturator to introduce the alkene vapor, and an online gas chromatograph (GC) for product analysis.
-
Procedure:
-
The catalyst (e.g., mesoporous TS-1) is packed into the reactor and pre-treated under a flow of inert gas at a specific temperature.
-
A carrier gas (e.g., nitrogen) is passed through a saturator containing cyclohexene at a controlled temperature to achieve the desired partial pressure of the alkene.
-
The oxidant (e.g., H2O2 vapor) is introduced into the gas stream.
-
The reaction mixture is passed through the heated catalyst bed.
-
The effluent from the reactor is periodically analyzed by an online GC to determine the concentrations of reactants and products.
-
Kinetic data is obtained by varying reaction parameters such as temperature, partial pressures of reactants, and flow rate.
-
Visualizations
Caption: Proposed oxidation pathway of this compound.
A Comparative Analysis of Theoretical and Experimental Yields in the Synthesis of 2-Methyl-2-cyclohexen-1-ol
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Reduction of 2-Methyl-2-cyclohexen-1-one (B71969)
The synthesis of 2-methyl-2-cyclohexen-1-ol, a valuable chiral building block in organic synthesis, is commonly achieved through the reduction of its corresponding ketone, 2-methyl-2-cyclohexen-1-one. This guide provides a comprehensive comparison of the theoretical and experimental yields for this reaction, supported by detailed experimental protocols and an analysis of the factors influencing the outcome. Understanding the potential discrepancies between calculated and actual yields is crucial for optimizing reaction conditions, improving efficiency, and ensuring the cost-effectiveness of synthetic routes in research and drug development.
Theoretical Yield Calculation
The theoretical yield represents the maximum possible amount of product that can be formed from the given amounts of reactants, assuming the reaction proceeds to completion with 100% efficiency. The calculation is based on the stoichiometry of the balanced chemical equation.
The reduction of 2-methyl-2-cyclohexen-1-one to this compound using sodium borohydride (B1222165) (NaBH₄) in a protic solvent like methanol (B129727) (CH₃OH) proceeds according to the following balanced equation:
4 C₇H₁₀O + NaBH₄ + 4 CH₃OH → 4 C₇H₁₂O + NaB(OCH₃)₄
From the stoichiometry, four moles of the ketone react with one mole of sodium borohydride. However, for practical laboratory calculations, it's more common to consider the hydride transfer, where one mole of NaBH₄ provides four moles of hydride ions (H⁻), each capable of reducing one mole of the ketone. Therefore, the effective molar ratio between 2-methyl-2-cyclohexen-1-one and the hydride source is often considered 1:1 for simplicity in determining the limiting reagent, assuming an excess of the reducing agent is not used.
To calculate the theoretical yield, the following steps are necessary:
-
Determine the moles of the limiting reactant. The limiting reactant is the reactant that will be completely consumed first in a chemical reaction.
-
Use the stoichiometric ratio from the balanced equation to determine the moles of the product that can be formed.
-
Convert the moles of the product to grams using its molar mass.
| Parameter | Value |
| Molar Mass of 2-Methyl-2-cyclohexen-1-one (C₇H₁₀O) | 110.15 g/mol |
| Molar Mass of Sodium Borohydride (NaBH₄) | 37.83 g/mol |
| Molar Mass of this compound (C₇H₁₂O) | 112.17 g/mol [1] |
Experimental Yield: A Reality Check
The experimental yield is the actual amount of product obtained in a laboratory setting. It is often lower than the theoretical yield due to a variety of factors. For the reduction of 2-methyl-2-cyclohexen-1-one, reported experimental yields can vary. One study reports a high experimental yield of 95% for this specific reduction. However, experimental yields for the reduction of a similar compound, 2-methylcyclohexanone, have been reported to be as low as 10.2% and around 50%, highlighting the potential for significant variation depending on the specific reaction conditions and purification methods.[2][3] For the closely related reduction of 3-methyl-2-cyclohexen-1-one (B144701) to 3-methyl-2-cyclohexen-1-ol, an experimental yield of 98% has been achieved.[4]
Factors Influencing Experimental Yield:
-
Incomplete Reactions: The reaction may not proceed to completion, leaving some unreacted starting material.
-
Side Reactions: The formation of undesired byproducts can consume the reactants and reduce the yield of the desired product.
-
Product Loss During Workup: Product can be lost during various purification steps such as extraction, washing, drying, and distillation.
-
Purity of Reagents and Solvents: Impurities in the starting materials or solvents can interfere with the reaction.
-
Reaction Conditions: Parameters such as temperature, reaction time, and stirring rate can significantly impact the reaction outcome.
Experimental Protocol: Reduction of 2-Methyl-2-cyclohexen-1-one
The following is a representative experimental protocol for the synthesis of this compound. This protocol is adapted from procedures for the reduction of similar cyclohexanone (B45756) derivatives.
Materials:
-
2-Methyl-2-cyclohexen-1-one
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O) or Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-2-cyclohexen-1-one in methanol.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add sodium borohydride to the stirred solution in small portions. The addition is exothermic, and the temperature should be maintained at or below 0°C.
-
After the addition is complete, continue to stir the reaction mixture at 0°C for a specified time (e.g., 30 minutes to 1 hour), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride to decompose the excess sodium borohydride and the borate (B1201080) esters.
-
Extract the aqueous layer with diethyl ether or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash them with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by distillation or column chromatography to yield pure this compound.
-
Determine the mass of the purified product and calculate the percent yield.
Visualizing the Process
To better illustrate the workflow and the chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reduction of 2-methyl-2-cyclohexen-1-one to this compound.
Conclusion
The synthesis of this compound via the reduction of 2-methyl-2-cyclohexen-1-one is a fundamental transformation in organic chemistry. While theoretical yield calculations provide an essential benchmark, the experimental yield is invariably influenced by practical laboratory considerations. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and optimization of reaction and workup conditions are paramount to maximizing the yield of this valuable synthetic intermediate. The data and protocols presented in this guide offer a solid foundation for researchers to achieve high efficiency in their synthetic endeavors.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Methyl-2-cyclohexen-1-OL
For laboratory professionals, including researchers, scientists, and drug development experts, the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Methyl-2-cyclohexen-1-OL, ensuring adherence to safety protocols and regulatory requirements.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures for this compound, it is imperative to be thoroughly familiar with its hazard profile by consulting the Safety Data Sheet (SDS). While a specific SDS for this compound may not always be readily available, data from structurally similar compounds, such as 2-Methylcyclohexanol, indicate that it should be handled as a flammable and harmful substance.[1][2][3]
Key Hazards:
-
Flammability: Assumed to be a combustible or flammable liquid. Keep away from heat, sparks, open flames, and hot surfaces.[2][3][4] Use of explosion-proof electrical and ventilating equipment is recommended.[2]
-
Irritation: May cause skin and serious eye irritation.[2][4]
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory to ensure personal safety.
| PPE Category | Specifications |
| Eye Protection | Chemical safety goggles or a face shield.[2][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[5] |
| Body Protection | A flame-retardant lab coat or other protective clothing.[2] |
| Respiratory Protection | Use only in a well-ventilated area, such as a chemical fume hood.[2][5] If ventilation is inadequate, a respirator may be necessary. |
Operational Disposal Plan: Step-by-Step Procedures
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. It is crucial to treat this chemical as hazardous waste; do not dispose of it down the drain or in regular trash.[6][7][8]
Step 1: Waste Collection and Segregation
-
Dedicated Waste Container: Collect waste this compound in a designated, compatible, and properly labeled container.[9][10] The original container is often the best choice for waste accumulation.[10]
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams, especially incompatible materials like oxidizing agents, to prevent dangerous reactions.[5][11]
Step 2: Labeling and Storage
-
Hazardous Waste Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the appropriate hazard pictograms.[6]
-
Secure Storage: Store the sealed waste container in a cool, dry, and well-ventilated designated hazardous waste storage area.[5][9][11] This area should be accessible only to trained personnel and away from sources of ignition.[2][9]
Step 3: Arrange for Professional Disposal
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[5][6] Provide them with detailed information about the waste.
-
Documentation: Ensure all required paperwork, such as hazardous waste tags or forms, is completed accurately and accompanies the waste container.[6]
Step 4: Handling Empty Containers
-
Decontamination: Uncleaned, empty containers should be treated as hazardous waste.[10][12] If regulations permit, containers can be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[12]
-
Final Disposal: Once properly decontaminated and with all labels defaced, the container may be disposed of as regular trash, though this should be verified with your institution's EHS department.[12]
Experimental Protocols for Neutralization
Currently, there are no widely established or recommended experimental protocols for the in-laboratory neutralization of this compound waste. The safest and most compliant method of disposal is through a licensed hazardous waste disposal facility, which will typically use incineration.[10] Intentional dilution to circumvent hazardous waste regulations is illegal.[13][14]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. dept.harpercollege.edu [dept.harpercollege.edu]
- 2. southwest.tn.edu [southwest.tn.edu]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. beta.lakeland.edu [beta.lakeland.edu]
- 5. benchchem.com [benchchem.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. acs.org [acs.org]
- 8. siraya.tech [siraya.tech]
- 9. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 10. benchchem.com [benchchem.com]
- 11. collectandrecycle.com [collectandrecycle.com]
- 12. vumc.org [vumc.org]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. ehs.stanford.edu [ehs.stanford.edu]
Personal protective equipment for handling 2-Methyl-2-cyclohexen-1-OL
This guide provides crucial safety and logistical information for the proper handling and disposal of 2-Methyl-2-cyclohexen-1-ol. The following procedures are based on best practices for handling flammable and potentially hazardous organic compounds and should be supplemented by the official Safety Data Sheet (SDS) for the specific product in use.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable liquid and may cause skin, eye, and respiratory tract irritation.[1] Proper PPE is essential to minimize exposure and ensure laboratory safety.
Table 1: Recommended Personal Protective Equipment (PPE)
| Situation | Required PPE | Specifications |
| Routine Handling & Dispensing | Eye and Face Protection | Chemical safety goggles or a face shield.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1][2] | |
| Protective Clothing | Flame-retardant lab coat and closed-toe shoes.[3] | |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood.[1][4][5] | |
| Spill or Emergency | Eye and Face Protection | Chemical safety goggles and a full-face shield. |
| Hand Protection | Heavy-duty, chemical-resistant gloves. | |
| Protective Clothing | Chemical-resistant apron or suit over a flame-retardant lab coat. | |
| Respiratory Protection | Self-contained breathing apparatus (SCBA) may be necessary for large spills or in poorly ventilated areas.[6] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is vital for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational.
-
Have an eyewash station and safety shower readily accessible.[1]
-
Remove all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[3][7]
-
Ground and bond containers during transfer to prevent static discharge.[4][8]
2. Dispensing and Use:
-
Always wear the appropriate PPE as outlined in Table 1.
-
Conduct all work within a chemical fume hood to minimize inhalation exposure.[1]
-
Use only non-sparking tools when opening and handling containers.[4][8]
-
Keep containers tightly closed when not in use to prevent vapor accumulation.[4][9]
3. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][7]
-
Keep containers in a designated flammables storage cabinet.[3]
-
Ensure the storage area is free from sources of ignition.
Disposal Plan: Waste Management and Decontamination
Proper disposal is critical to prevent environmental contamination and ensure safety.
1. Waste Collection:
-
Collect all waste contaminated with this compound, including absorbent materials from spills, in a designated and properly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
2. Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.
-
Decontaminated containers should be disposed of in accordance with institutional and local regulations.
3. Spill Response:
-
In the event of a small spill, use a non-flammable absorbent material, such as sand or vermiculite, to contain and absorb the liquid.[3]
-
Place the used absorbent material into a sealed container for disposal as flammable waste.[3]
-
For large spills, evacuate the area and follow your institution's emergency response protocol.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: A flowchart outlining the procedural steps for the safe handling of this compound.
Emergency Response Protocol
This diagram outlines the immediate actions to take in case of an emergency involving this compound.
Caption: A diagram illustrating immediate actions for spills or personal exposure to this compound.
References
- 1. southwest.tn.edu [southwest.tn.edu]
- 2. blog.storemasta.com.au [blog.storemasta.com.au]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. beta.lakeland.edu [beta.lakeland.edu]
- 6. download.basf.com [download.basf.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
